8-chloroquinolin-2(1H)-one
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
8-chloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXUGJMCFLONJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400826 | |
| Record name | 8-Chloro-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23981-25-1 | |
| Record name | 8-Chloro-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-2-hydroxy quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Regioselective Synthesis of 8-Chloroquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core methodologies for the regioselective synthesis of 8-chloroquinolin-2(1H)-one, a crucial scaffold in medicinal chemistry. The document provides a comparative analysis of viable synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate reproducible research and development.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery, serving as a key intermediate for the synthesis of a variety of biologically active molecules. Its structure, featuring a quinoline core with a chlorine atom at the 8-position and a carbonyl group at the 2-position, imparts specific physicochemical properties that are leveraged in the design of therapeutic agents. The regioselective introduction of the chlorine atom at the C8 position is a critical synthetic challenge that dictates the efficiency and scalability of its production. This guide explores the most effective strategies to achieve this, focusing on cyclization reactions, direct chlorination, and multi-step functional group transformations.
Core Synthetic Strategies
Three primary routes have been identified for the efficient and regioselective synthesis of this compound. Each strategy offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.
Route 1: Cyclization of 2-Chloroaniline Derivatives
This approach constructs the quinolin-2(1H)-one ring system from a precursor that already contains the C8 chlorine substituent. A modified Doebner-von Miller reaction or related cyclocondensation reactions are particularly effective. By starting with 2-chloroaniline, the chlorine atom is pre-positioned, ensuring regioselectivity.
Route 2: Direct Regioselective Chlorination
Conceptually the most straightforward approach, this method involves the direct chlorination of the parent quinolin-2(1H)-one. The primary challenge lies in controlling the regioselectivity to favor substitution at the C8 position over other potential sites on the aromatic ring. The choice of chlorinating agent and reaction conditions is paramount to achieving high selectivity.
Route 3: Multi-Step Synthesis via an 8-Amino Intermediate
This versatile, albeit longer, route involves the introduction of a functional group at the C8 position that can be subsequently converted to a chlorine atom. A common strategy is the regioselective nitration of quinolin-2(1H)-one, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to install the chloro substituent.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data associated with the key synthetic strategies for this compound, allowing for a direct comparison of their efficiencies.
| Route | Key Reaction | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| 1 | Cyclocondensation | 2-Chloroaniline, Diethyl malonate | Polyphosphoric acid (PPA) or Dowtherm A | High temperature (e.g., 140-250°C) | 60-75 | Good regioselectivity, readily available starting materials | Harsh reaction conditions (high temperature) |
| 2 | Electrophilic Chlorination | Quinolin-2(1H)-one | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane, room temperature | 50-65 | Direct, atom-economical | Potential for side products, requires careful control of stoichiometry |
| 3 | Sandmeyer Reaction | 8-Aminoquinolin-2(1H)-one | NaNO₂, HCl, CuCl | 0-5°C (diazotization), then heat | 70-85 (from amino intermediate) | High yield in the final step, applicable to other 8-substituted analogues | Multi-step process, requires regioselective synthesis of the 8-amino precursor |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol for Route 1: Cyclocondensation of 2-Chloroaniline
This protocol is based on a modified cyclocondensation reaction.
Step 1: Synthesis of Diethyl 2-((2-chlorophenyl)amino)maleate
-
In a round-bottom flask, combine 2-chloroaniline (1.0 eq.) and diethyl 2-oxosuccinate (1.1 eq.) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enamine intermediate.
Step 2: Thermal Cyclization
-
Add the purified enamine intermediate to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 240-250°C for 30-45 minutes.
-
Cool the reaction mixture and dilute with hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to obtain 8-chloro-3-ethoxycarbonyl-quinolin-2(1H)-one.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the 8-chloro-3-ethoxycarbonyl-quinolin-2(1H)-one in a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid and heat it at its melting point until gas evolution ceases to effect decarboxylation, yielding this compound.
Protocol for Route 2: Direct Chlorination with Sulfuryl Chloride
This protocol outlines the direct, regioselective chlorination of quinolin-2(1H)-one.
-
Dissolve quinolin-2(1H)-one (1.0 eq.) in dichloromethane in a round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.05 eq.) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate this compound.
Protocol for Route 3: Multi-Step Synthesis via Sandmeyer Reaction
This protocol details the synthesis of the target compound starting from quinolin-2(1H)-one via an 8-nitro and 8-amino intermediate.
Step 1: Regioselective Nitration
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add quinolin-2(1H)-one (1.0 eq.).
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitro-derivatives.
-
Filter the solid, wash with cold water, and dry.
-
Separate the 8-nitroquinolin-2(1H)-one isomer from the 5-nitro isomer by fractional crystallization or column chromatography.
Step 2: Reduction of the Nitro Group
-
Suspend 8-nitroquinolin-2(1H)-one (1.0 eq.) in ethanol.
-
Add tin(II) chloride dihydrate (3.0-4.0 eq.) and concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the crude 8-aminoquinolin-2(1H)-one.
-
Filter the solid, wash with water, and dry.
Step 3: Sandmeyer Reaction
-
Suspend 8-aminoquinolin-2(1H)-one (1.0 eq.) in an aqueous solution of hydrochloric acid and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in this guide.
Caption: Cyclization pathway for this compound synthesis.
Caption: Direct chlorination of quinolin-2(1H)-one.
Caption: Multi-step synthesis via Sandmeyer reaction.
Conclusion
The regioselective synthesis of this compound can be effectively achieved through several distinct methodologies. The choice of the optimal route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. The cyclization of 2-chloroaniline derivatives offers good regiocontrol from the outset. Direct chlorination is an atom-economical approach, provided that the selectivity can be adequately controlled. The multi-step synthesis via an 8-amino intermediate provides a reliable, high-yielding alternative, particularly when other C8-substituted analogues are also of interest. The detailed protocols and comparative data provided in this guide are intended to empower researchers and drug development professionals in their efforts to synthesize this important heterocyclic scaffold.
An In-depth Technical Guide to the Electrophilic Chlorination of Quinolin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Quinolin-2(1H)-one and its chlorinated derivatives are privileged scaffolds in medicinal chemistry and materials science. The synthesis of these chlorinated analogues is predominantly achieved through electrophilic aromatic substitution, a reaction whose outcome is critically dependent on the electronic properties of the heterocyclic ring and the reaction conditions employed. This guide provides a comprehensive overview of the mechanism governing the electrophilic chlorination of quinolin-2(1H)-one. It details the underlying electronic factors controlling the reaction's regioselectivity, summarizes quantitative data for various chlorinating systems, provides representative experimental protocols, and illustrates the core mechanistic and procedural concepts with detailed diagrams.
Electronic Structure and Reactivity of Quinolin-2(1H)-one
The reactivity of quinolin-2(1H)-one in electrophilic substitution is fundamentally governed by its electronic structure. The molecule exists in a tautomeric equilibrium between the lactam (keto) form, quinolin-2(1H)-one, and the lactim (enol) form, 2-hydroxyquinoline. The lactam form is heavily favored under normal conditions.
-
Lactam Form : In this form, the lone pair of electrons on the nitrogen atom can participate in resonance, donating electron density into both the pyridinone and the fused benzene ring. This donation activates the ring system towards electrophilic attack.
-
Pyridine Ring Deactivation : In the parent quinoline molecule, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which directs electrophilic attack to the benzene ring (positions 5 and 8).[1][2]
-
Activation by the Lactam Moiety : In quinolin-2(1H)-one, the amide functionality (-NH-C=O) as a whole acts as an activating, ortho-, para-directing group for the carbocyclic (benzene) ring. This enhances the electron density at positions C6 (para) and C8 (ortho). Furthermore, the C3 position is vinylogous to the nitrogen and alpha to the carbonyl, making it a highly nucleophilic center.
Consequently, electrophilic attack on quinolin-2(1H)-one preferentially occurs at the C3, C6, and C8 positions . The specific site of chlorination is influenced by the choice of chlorinating agent, solvent, and temperature.
General Mechanism of Electrophilic Chlorination
The reaction proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism, which involves three key steps:
-
Generation of an Electrophile : A potent electrophile, typically a chloronium ion (Cl⁺) or a polarized chlorine-containing species, is generated from a chlorinating agent.[3]
-
Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich π-system of the quinolin-2(1H)-one attacks the chlorine electrophile. This rate-determining step forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.
-
Deprotonation and Aromatization : A base removes a proton from the carbon atom that formed the new C-Cl bond, restoring the aromaticity of the ring system and yielding the final chlorinated product.
Caption: General workflow of the SEAr mechanism for chlorination.
Regioselectivity: Analysis of Intermediates
The stability of the sigma complex intermediate determines the preferred position of chlorination. Attack at C3, C6, and C8 leads to the most stable intermediates, where the positive charge is effectively delocalized without disrupting the aromaticity of the adjacent ring.
-
Attack at C3 : The positive charge can be delocalized onto the nitrogen atom, which is a highly stabilizing resonance contributor.
-
Attack at C6 (para-attack) : The positive charge is delocalized across the carbocyclic ring and onto the nitrogen atom, preserving the aromaticity of the pyridinone ring in one of the key resonance structures.
-
Attack at C8 (ortho-attack) : Similar to C6 attack, the intermediate is stabilized by delocalization onto the nitrogen atom while maintaining the aromatic sextet in the pyridinone ring.
Caption: Regioselective pathways for the chlorination of quinolin-2(1H)-one.
Quantitative Data and Chlorinating Agents
Various reagents can be employed for the electrophilic chlorination of quinolin-2(1H)-one, with the choice of agent significantly impacting regioselectivity and yield.
-
N-Chlorosuccinimide (NCS) : A mild and highly effective reagent, often favoring chlorination at the C3 position in polar aprotic solvents like DMF or NMP. It is a solid, making it easier and safer to handle than gaseous chlorine.[4][5][6]
-
Sulfuryl Chloride (SO₂Cl₂) : A more reactive liquid reagent that can lead to chlorination on both the pyridinone and carbocyclic rings. It is a versatile alternative to chlorine gas.[7][8][9]
-
Chlorine (Cl₂) : Typically requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to enhance its electrophilicity. Conditions can be harsh and may lead to polychlorination.
The following table summarizes representative data for the chlorination of quinolin-2(1H)-one and its derivatives.
| Chlorinating Agent | Substrate | Solvent | Temp. (°C) | Position(s) of Chlorination | Yield (%) | Reference |
| N-Chlorosuccinimide | 4-Methylquinolin-2(1H)-one | Acetic Acid | Reflux | 3 | 85 | [10] |
| N-Chlorosuccinimide | Quinolin-2(1H)-one | DMA | 0 | 3 | Not specified | [5] |
| Sulfuryl Chloride | o-Cresol (Phenol analogue) | - | 25-85 | 4 (para) | High (95+) | [11] |
| Chlorine (in situ) | 4-Chloroacetanilide | H₂O / HCl | RT | 2 (ortho) | 94 | [12] |
Note: Data for the direct comparison on the parent quinolin-2(1H)-one is sparse and often reported in patents or broader synthetic procedures without detailed mechanistic investigation. The examples provided illustrate the general reactivity patterns with common chlorinating agents.
Detailed Experimental Protocols
Protocol for 3-Chlorination using N-Chlorosuccinimide (NCS)
This protocol is a representative procedure for the regioselective synthesis of 3-chloroquinolin-2(1H)-one.
Materials:
-
Quinolin-2(1H)-one (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
N,N-Dimethylformamide (DMF) or Acetic Acid
-
Ice-water bath
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
Procedure:
-
Reaction Setup : To a solution of quinolin-2(1H)-one (1.0 eq) in anhydrous DMF (or glacial acetic acid, ~0.5 M concentration) in a round-bottom flask, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature under magnetic stirring.
-
Reaction Execution : Heat the reaction mixture to 80-100°C (if using acetic acid, reflux may be employed) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water. This will precipitate the crude product.
-
Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF/acetic acid and succinimide byproduct, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 3-chloroquinolin-2(1H)-one.
-
Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Caption: Standard experimental workflow for NCS-mediated chlorination.
Conclusion
The electrophilic chlorination of quinolin-2(1H)-one is a nuanced yet predictable reaction governed by the principles of electrophilic aromatic substitution. The inherent electronic properties of the lactam scaffold direct chlorination primarily to the C3, C6, and C8 positions. By carefully selecting the chlorinating agent and reaction conditions, researchers can achieve high regioselectivity, preferentially synthesizing the desired chlorinated isomer. This technical guide provides the foundational mechanistic understanding, practical data, and procedural knowledge necessary for scientists in drug discovery and chemical development to effectively utilize this important transformation.
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 12. isca.me [isca.me]
Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 8-chloroquinolin-2(1H)-one
For Immediate Release
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-chloroquinolin-2(1H)-one, a significant heterocyclic compound in the landscape of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the spectral characterization of this and similar quinolinone derivatives.
Introduction
This compound is a substituted quinolinone, a class of compounds known for a wide range of biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. This guide presents a detailed, albeit predicted, spectral analysis of this compound, based on established chemical shift theory and data from analogous compounds, due to the absence of a complete, publicly available experimental dataset.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of structurally related compounds and established substituent effects on chemical shifts.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 6.5 | d | ~ 9.5 |
| H-4 | ~ 7.8 | d | ~ 9.5 |
| H-5 | ~ 7.6 | d | ~ 8.0 |
| H-6 | ~ 7.2 | t | ~ 7.8 |
| H-7 | ~ 7.5 | d | ~ 7.5 |
| NH | ~ 11.8 | br s | - |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 161 |
| C-3 | ~ 122 |
| C-4 | ~ 140 |
| C-4a | ~ 116 |
| C-5 | ~ 129 |
| C-6 | ~ 123 |
| C-7 | ~ 132 |
| C-8 | ~ 126 |
| C-8a | ~ 138 |
Experimental Protocols for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following outlines a typical experimental procedure for the analysis of quinolinone derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for quinolinone derivatives due to its excellent solubilizing power for polar compounds.
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. It is advisable to filter the solution through a small plug of cotton or glass wool to remove any particulate matter.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 0 to 200 ppm is standard.
-
Temperature: 298 K.
Visualization of NMR Analysis Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of NMR spectral analysis and assignment.
mass spectrometry fragmentation pattern of 8-chloroquinolin-2(1H)-one
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 8-chloroquinolin-2(1H)-one
This technical guide provides a detailed analysis of the expected , a compound of interest in pharmaceutical and chemical research. The information presented herein is intended for researchers, scientists, and drug development professionals working with quinolinone derivatives and mass spectrometry techniques.
Predicted Fragmentation Pattern
The mass spectrometric analysis of this compound is anticipated to yield a characteristic fragmentation pattern under electrospray ionization (ESI) conditions. The fragmentation cascade is primarily dictated by the quinolinone core structure and the presence of the chloro substituent. The molecular weight of this compound is 179.6 g/mol . In positive ion mode ESI-MS, the protonated molecule, [M+H]⁺, would be observed at an m/z of 180.
Due to the presence of chlorine, the isotopic pattern of all chlorine-containing fragments will exhibit two peaks with an approximate ratio of 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. For simplicity, the m/z values in the following discussion and data correspond to the monoisotopic mass (containing ³⁵Cl).
The primary fragmentation pathways are expected to involve the loss of common neutral molecules such as carbon monoxide (CO), a chlorine radical (Cl•), and hydrogen chloride (HCl).
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of quinolinones and similar lactam structures is the neutral loss of 28 Da, corresponding to the elimination of the carbonyl group as carbon monoxide. This would result in a fragment ion at m/z 152.
-
Loss of Chlorine Radical (Cl•): Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (35 Da), generating a fragment at m/z 145.
-
Loss of Hydrogen Chloride (HCl): The elimination of a neutral hydrogen chloride molecule (36 Da) is also a plausible fragmentation pathway for chlorinated aromatic compounds, which would produce a fragment ion at m/z 144.
Subsequent fragmentation of these primary ions can also occur, leading to a more detailed mass spectrum that can aid in structural confirmation.
Quantitative Data Summary
The expected major ions in the ESI mass spectrum of this compound are summarized in the table below. The m/z values are based on the ³⁵Cl isotope.
| m/z (Da) | Proposed Formula | Description |
| 180 | [C₉H₇ClNO]⁺ | Protonated molecule [M+H]⁺ |
| 152 | [C₈H₇ClN]⁺ | [M+H - CO]⁺ |
| 145 | [C₉H₇NO]⁺ | [M+H - Cl]⁺ |
| 144 | [C₉H₆NO]⁺ | [M+H - HCl]⁺ |
| 116 | [C₈H₆N]⁺ | [M+H - CO - HCl]⁺ |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This section outlines a representative experimental protocol for acquiring the mass spectrum of this compound.
3.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile (HPLC grade).[1][2]
-
From the stock solution, prepare a working solution with a final concentration of approximately 10 µg/mL by diluting with the same solvent.[2]
-
To facilitate protonation in positive ion mode, 0.1% formic acid may be added to the working solution.[1][3]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before introduction to the mass spectrometer.[1]
3.2. Instrumentation and Parameters
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): Flow rate of 10 - 12 L/min
-
Drying Gas (N₂) Temperature: 300 - 350 °C
-
Mass Range: m/z 50 - 500
-
Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) for fragmentation studies.
3.3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Collision-Induced Dissociation (CID) is employed to generate fragment ions.
-
Precursor Ion Selection: The protonated molecule [M+H]⁺ at m/z 180 is selected as the precursor ion.
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern. The optimal collision energy will need to be determined empirically to achieve a balance between the precursor ion and a rich spectrum of fragment ions.[4][5][6]
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Rutgers_MS_Home [react.rutgers.edu]
- 4. CE50: quantifying collision induced dissociation energy for small molecule characterization and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
FT-IR Spectroscopic Characterization of 8-chloroquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of 8-chloroquinolin-2(1H)-one. This compound belongs to the quinolinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the vibrational properties of this molecule is crucial for its identification, purity assessment, and the study of its molecular interactions.
Core Concepts in the FT-IR Analysis of this compound
The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups and the quinolinone core structure. The key vibrational modes include the stretching and bending of N-H, C=O, C=C, C-N, and C-Cl bonds, as well as the aromatic C-H stretching and bending vibrations. The precise positions of these bands can be influenced by the electronic effects of the chloro substituent and the intermolecular interactions in the solid state.
Experimental Protocol for FT-IR Analysis
A standard experimental procedure for obtaining the FT-IR spectrum of this compound is as follows:
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
An attenuated total reflectance (ATR) accessory is commonly used for solid samples. Alternatively, the KBr pellet method can be employed.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the this compound sample (typically 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the sample spectrum.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: Typically 4 cm⁻¹
-
Number of Scans: 16 to 64 scans are usually co-added to improve the signal-to-noise ratio.
FT-IR Spectral Data and Vibrational Assignments
The following table summarizes the expected characteristic infrared absorption bands for this compound based on data from closely related quinolinone derivatives. The exact wavenumbers may vary slightly depending on the specific experimental conditions and the physical state of the sample.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |
| N-H stretching | 3200 - 3000 | Medium | Often appears as a broad band due to hydrogen bonding in the solid state. |
| Aromatic C-H stretching | 3100 - 3000 | Medium | Multiple weak to medium bands are expected in this region. |
| C=O stretching (lactam) | 1680 - 1640 | Strong | This is a characteristic and intense band for the quinolinone ring system. |
| C=C stretching (aromatic) | 1620 - 1450 | Medium | Several bands corresponding to the vibrations of the quinoline ring system. |
| N-H in-plane bending | 1550 - 1480 | Medium | May overlap with C=C stretching vibrations. |
| C-N stretching | 1350 - 1200 | Medium | Associated with the lactam and aromatic C-N bonds. |
| Aromatic C-H in-plane bending | 1300 - 1000 | Medium | Multiple bands contributing to the fingerprint region. |
| C-Cl stretching | 800 - 600 | Strong | The position of this band can be indicative of the substitution pattern on the aromatic ring.[1][2] |
| Aromatic C-H out-of-plane bending | 900 - 700 | Strong | The pattern of these bands can provide information about the substitution on the benzene ring. |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the FT-IR spectroscopic characterization of this compound.
Caption: Experimental workflow for FT-IR characterization.
Signaling Pathways and Logical Relationships
The structural features of this compound give rise to its characteristic FT-IR spectrum. The following diagram illustrates the relationship between the key functional groups and their expected vibrational regions.
Caption: Key functional groups and their FT-IR regions.
References
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 8-chloroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of 8-chloroquinolin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted values and relevant data from structurally similar compounds, such as the parent molecule quinolin-2(1H)-one, to offer a thorough understanding.
Physicochemical Properties
This compound is a substituted quinolinone, a class of heterocyclic compounds of significant interest in medicinal chemistry. Its physicochemical properties are crucial for understanding its behavior in biological systems and for formulation development.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Quinolin-2(1H)-one (Parent Compound) |
| Molecular Formula | C₉H₆ClNO | C₉H₇NO[1][2][3][4][5] |
| Molecular Weight | 179.60 g/mol | 145.16 g/mol [1][2][3][4][5][6] |
| Melting Point | 209-212 °C | ~200 °C[7] |
| Boiling Point | 373.3 ± 42.0 °C (Predicted) | Not available |
| Density | 1.339 ± 0.06 g/cm³ (Predicted) | 1.3080 g/cm³[6] |
| pKa | 10.70 ± 0.70 (Predicted) | Not available |
| LogP | Not available | 1.046 - 1.26[4][5][7] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Quinolin-2-one derivatives are often characterized by poor aqueous solubility due to their aromatic and planar structure, which leads to a stable crystal lattice.[8]
Aqueous Solubility: this compound is predicted to have low aqueous solubility. The parent compound, quinolin-2(1H)-one, is generally considered insoluble in water.[6]
Organic Solvent Solubility: While specific quantitative data for this compound is not readily available, quinolin-2(1H)-one is soluble in various organic solvents, including alcohols (ethanol, methanol), aromatic hydrocarbons (toluene, benzene), and chlorinated solvents (chloroform).[6] It is anticipated that this compound will exhibit a similar solubility profile.
For a structurally related compound, 5-chloro-8-hydroxyquinoline, quantitative solubility data in several organic solvents has been determined, providing insight into the solubility behavior of chloro-substituted quinolines.
Table 2: Mole Fraction Solubility of 5-chloro-8-hydroxyquinoline at 298.15 K [9]
| Solvent | Mole Fraction (x₁) |
| 1,4-Dioxane | 0.0751 |
| 2-Ethoxyethanol | 0.0333 |
| n-Propyl acetate | 0.0297 |
| 2-Methoxyethanol | 0.0291 |
| Ethyl acetate | 0.0269 |
| Methyl acetate | 0.0245 |
| Isopropyl acetate | 0.0232 |
| Acetone | 0.0200 |
| n-Propyl alcohol | 0.0076 |
| Ethanol | 0.0058 |
| Isopropyl alcohol | 0.0045 |
| Methanol | 0.0042 |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the physicochemical properties of compounds like this compound. The following sections outline standard experimental protocols.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline compound is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded as the melting point.
Determination of Boiling Point (Micro Method)
For small quantities of a substance, the boiling point can be determined using a micro-reflux method in a Thiele tube.
Procedure:
-
A small volume of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Determination of pKa for Sparingly Soluble Compounds
For compounds with low aqueous solubility, traditional potentiometric titration is challenging. Alternative methods, such as UV-Vis spectrophotometry or potentiometry in co-solvent mixtures, are employed.
Potentiometry in Co-solvent Mixtures:
-
A series of titrations are performed in various mixtures of an organic co-solvent (e.g., methanol, ethanol) and water.
-
The apparent pKa (pKa*) is determined for each co-solvent concentration.
-
The aqueous pKa is then estimated by extrapolating the pKa* values to 0% co-solvent.
Determination of Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
The suspension is filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the experimental characterization of the physicochemical properties and solubility of a compound like this compound.
Signaling Pathways
A thorough review of the scientific literature did not reveal any specific, well-characterized signaling pathways directly modulated by this compound. While quinolinone derivatives, in general, have been investigated for various biological activities, including antimicrobial and anticancer effects, the precise molecular targets and downstream signaling cascades for this particular compound have not been elucidated. Therefore, a diagrammatic representation of a signaling pathway is not feasible at this time.
Conclusion
This technical guide has summarized the available physicochemical and solubility data for this compound. While experimental data for some properties are limited, predicted values and data from analogous compounds provide valuable insights for researchers. The provided experimental protocols offer a foundation for the further characterization of this and other novel quinolinone derivatives. Future studies are warranted to experimentally validate the predicted properties and to explore the biological activities and potential mechanisms of action of this compound.
References
- 1. 2(1H)-Quinolinone [webbook.nist.gov]
- 2. 2(1H)-Quinolinone [webbook.nist.gov]
- 3. 2(1H)-Quinolinone [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. chemeo.com [chemeo.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 1H-quinolin-2-one [stenutz.eu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Tautomerism of 8-Chloro-2-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the lactim-lactam tautomerism of 8-chloro-2-hydroxyquinoline, a key structural motif in medicinal chemistry. While experimental data for this specific derivative is limited, this document extrapolates from the well-studied tautomerism of the parent 2-hydroxyquinoline scaffold and related substituted analogs. It is established that 2-hydroxyquinolines predominantly exist in the keto (2-quinolone) form. This guide outlines the theoretical basis for this preference and the influence of substituents, such as the 8-chloro group. Detailed experimental protocols for the characterization of this tautomeric equilibrium using UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods are provided. Quantitative data for the parent compound is presented to serve as a benchmark for researchers investigating 8-chloro-2-hydroxyquinoline and other derivatives.
Introduction to Tautomerism in 2-Hydroxyquinolines
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development. For 2-hydroxyquinoline and its derivatives, the most significant tautomeric relationship is the lactim-lactam equilibrium between the enol form (2-hydroxyquinoline) and the keto form (2-quinolone).[1]
The position of this equilibrium is critical as the two tautomers exhibit distinct physicochemical properties, including pKa, lipophilicity, hydrogen bonding capabilities, and molecular geometry. These differences directly impact a molecule's pharmacokinetic and pharmacodynamic profiles, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.[2]
Generally, the equilibrium for 2-hydroxyquinolines heavily favors the thermodynamically more stable keto tautomer, 2-quinolone.[3] This preference is attributed to the greater stability of the cyclic amide functionality in the keto form compared to the imino-ether group in the enol form. The 8-chloro substituent, being an electron-withdrawing group, is expected to influence the electronic distribution within the quinoline ring system, potentially modulating the tautomeric preference.
Quantitative Analysis of Tautomeric Equilibrium
Table 1: Spectroscopic and Thermodynamic Data for 2-Hydroxyquinoline Tautomerism
| Parameter | Tautomer | Value | Conditions | Reference(s) |
| Relative Stability (ΔG) | Keto (2-quinolone) | More stable by ~5 kcal/mol | Water | [3] |
| Enol (2-hydroxyquinoline) | More stable by 0.3 kcal/mol | Gas Phase | [2] | |
| UV-Vis Absorption (λmax) | Keto (2-quinolone) | ~328 nm | Various Solvents | [2] |
| Enol (2-hydroxyquinoline) | ~310 nm | Various Solvents | [2] | |
| 1H NMR (δ, ppm) | Keto (N-H) | ~11.5 - 12.0 | DMSO-d6 | [4] |
| 13C NMR (δ, ppm) | Keto (C=O) | ~162 | DMSO-d6 | [4] |
Experimental Protocols for Tautomerism Analysis
The investigation of the tautomeric equilibrium of 8-chloro-2-hydroxyquinoline can be systematically approached using a combination of spectroscopic and computational methods.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for quantifying the tautomeric ratio in solution, provided the two tautomers have distinct absorption spectra.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 8-chloro-2-hydroxyquinoline in a suitable solvent (e.g., ethanol, acetonitrile, water) at a concentration of approximately 10-4 to 10-5 M.
-
Prepare a series of dilutions from the stock solution.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use quartz cuvettes with a defined path length (e.g., 1 cm).
-
-
Data Acquisition:
-
Record the absorption spectrum over a wavelength range of approximately 220-450 nm.
-
Identify the absorption maxima (λmax) for both the enol and keto forms. These can be estimated from the spectra of "locked" derivatives (8-chloro-2-methoxyquinoline for the enol form and 1-methyl-8-chloro-2-quinolone for the keto form).
-
-
Data Analysis:
-
The tautomeric equilibrium constant (KT) can be determined using the following equation, assuming the molar absorptivities (ε) of the pure tautomers are known: KT = ([enol])/([keto]) = (A - εketo[C]) / (εenol[C] - A) where A is the absorbance at a specific wavelength, and [C] is the total concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the tautomeric ratio by comparing the integration of signals unique to each tautomer.
Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of 8-chloro-2-hydroxyquinoline (5-10 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3, methanol-d4) to a known concentration.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
-
Data Acquisition:
-
Acquire 1H NMR and 13C NMR spectra.
-
Key diagnostic signals to observe are the N-H proton in the keto form (typically a broad singlet around 11-12 ppm in 1H NMR) and the C=O carbon in the keto form (around 162 ppm in 13C NMR). The enol form will show an O-H proton and a C-O carbon at different chemical shifts.
-
-
Data Analysis:
-
The ratio of the tautomers can be calculated from the relative integrals of well-resolved peaks corresponding to each tautomer in the 1H NMR spectrum.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and for corroborating experimental findings.
Protocol:
-
Structure Building:
-
Construct the 3D structures of both the enol (8-chloro-2-hydroxyquinoline) and keto (8-chloro-2(1H)-quinolone) tautomers using molecular modeling software.
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimization and frequency calculations for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structures are true minima.
-
-
Data Analysis:
-
Compare the calculated Gibbs free energies (G) of the two tautomers to determine their relative stabilities (ΔG = Genol - Gketo).
-
The theoretical tautomeric equilibrium constant can be calculated using the equation: KT = exp(-ΔG / RT) where R is the gas constant and T is the temperature.
-
Visualizations
Tautomeric Equilibrium
References
- 1. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 3. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Single Crystal X-ray Diffraction Analysis of 8-chloroquinolin-2(1H)-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the single-crystal X-ray diffraction (XRD) analysis of 8-chloroquinolin-2(1H)-one. While a specific crystallographic study for this exact compound is not publicly available, this document outlines the expected experimental protocols and data presentation based on the analysis of closely related quinolinone derivatives. The methodologies and data herein serve as a robust framework for researchers undertaking similar crystallographic studies.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the quinolinone scaffold, including antimicrobial and anticancer properties[1]. Single crystal XRD is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid[2][3]. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships and for rational drug design.
Experimental Methodology
The process of single crystal XRD analysis involves several key stages, from crystal growth to final structure validation[2].
Obtaining a high-quality single crystal is the most critical and often the most challenging step[2]. For an organic compound like this compound, several methods can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal[4]. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
-
Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. The two solvents must be miscible. Crystals form at the interface as the solvents slowly mix.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.
For quinolinone derivatives, solvents such as dichloromethane, ethanol, or mixtures like DMF/EtOH have been successfully used for crystallization[5][6].
A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head of a diffractometer[2]. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
Typical Data Collection Parameters:
-
Instrument: A modern CCD or CMOS detector-based diffractometer (e.g., Bruker, Rigaku, Oxford) is used[5][7].
-
X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54178 Å) radiation is commonly employed[5][6][7].
-
Temperature: Data is often collected at low temperatures (e.g., 100-296 K) to minimize thermal vibrations of the atoms, resulting in better quality data[6][7][8].
-
Data Reduction: The collected raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption[5][7].
The ultimate goal is to create an electron density map from the diffraction data, from which the atomic positions can be determined[2].
-
Structure Solution: For small organic molecules, direct methods are typically used to solve the phase problem and generate an initial structural model[2]. Programs like SHELXS are commonly used for this purpose[5][7].
-
Structure Refinement: The initial model is then refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model[7][8]. The refinement is typically performed using software such as SHELXL[5][7].
Crystallographic Data Presentation
The final results of a single crystal XRD analysis are summarized in a series of tables. The following tables are illustrative examples based on data from related quinolinone structures[5][7].
Table 1: Crystal Data and Structure Refinement for a Representative Chloroquinolinone.
| Parameter | Example Value |
|---|---|
| Empirical Formula | C₉H₆ClNO |
| Formula Weight | 179.60 |
| Temperature | 296 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a | 24.951(19) Å |
| b | 7.733(6) Å |
| c | 7.988(6) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1541(2) ų |
| Z | 8 |
| Calculated Density | 1.548 Mg/m³ |
| Absorption Coefficient | 0.44 mm⁻¹ |
| F(000) | 720 |
| Data Collection | |
| Crystal Size | 0.20 x 0.20 x 0.20 mm |
| θ range for data collection | 2.5 to 25.0° |
| Reflections collected | 9911 |
| Independent reflections | 1353 [R(int) = 0.024] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1353 / 0 / 113 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2σ(I)] | R₁ = 0.030, wR₂ = 0.088 |
| R indices (all data) | R₁ = 0.035, wR₂ = 0.091 |
| Largest diff. peak and hole | 0.17 and -0.23 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Chloroquinolinone.
| Bond | Length (Å) | Angle | Degrees (°) |
|---|---|---|---|
| Cl(1)-C(8) | 1.740(2) | C(7)-C(8)-C(8a) | 118.5(2) |
| O(1)-C(2) | 1.235(3) | C(3)-C(2)-N(1) | 117.0(2) |
| N(1)-C(2) | 1.380(3) | C(2)-N(1)-C(8a) | 124.1(2) |
| N(1)-C(8a) | 1.395(3) | C(4)-C(4a)-C(8a) | 119.8(2) |
| C(3)-C(4) | 1.358(4) | N(1)-C(8a)-C(4a) | 118.2(2) |
| C(4a)-C(5) | 1.412(3) | C(5)-C(6)-C(7) | 121.3(2) |
Visualizing the Experimental Workflow
The logical flow of a single-crystal XRD experiment can be visualized as follows:
Caption: Workflow for single crystal XRD analysis.
Conclusion
Single crystal X-ray diffraction is an indispensable tool for the structural elucidation of novel compounds in drug discovery and materials science. This guide provides a comprehensive overview of the principles, experimental procedures, and data interpretation involved in the analysis of this compound and its analogs. The detailed protocols and data presentation standards outlined here are intended to assist researchers in conducting and reporting their crystallographic findings with clarity and precision. The resulting structural information is fundamental to understanding the molecule's chemical behavior and its potential interactions with biological targets.
References
- 1. This compound (23981-25-1) for sale [vulcanchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. How To [chem.rochester.edu]
- 5. 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. 6-Chloroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Chloro-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 8-chloroquinolin-2(1H)-one and Related Quinolinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Understanding the thermal degradation profile of a drug candidate like 8-chloroquinolin-2(1H)-one, a heterocyclic compound with potential pharmacological activities, is paramount during all stages of drug development.[1] Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial insights into the material's behavior upon heating, including decomposition temperatures, phase transitions, and degradation kinetics.[2][3][4] This information is vital for establishing appropriate storage conditions, manufacturing processes, and formulation strategies.
Physicochemical Properties of this compound
This compound is a quinoline derivative characterized by a chlorine atom at the 8-position and a carbonyl group at the 2-position, existing in a lactam structure.[5] The presence of the chlorine atom and the lactam functional group significantly influences its physicochemical properties, including its melting point, solubility, and reactivity, which in turn affect its thermal stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Registry Number | 23981-25-1 | [5] |
| Molecular Formula | C₉H₆ClNO | [5] |
| Molecular Weight | 179.6 g/mol | [5] |
| IUPAC Name | 8-chloro-1H-quinolin-2-one | [5] |
Thermal Analysis of a Related Quinolinone Derivative: A Case Study
In the absence of specific data for this compound, we present the thermal analysis of a structurally related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, to illustrate the expected thermal behavior.[6] This compound shares the core quinolinone scaffold.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][7][8] It is used to determine the thermal stability and decomposition profile of a compound.
Table 2: TGA Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate
| Parameter | Value |
| Onset of Decomposition (T_onset) | 252 °C |
| Temperature of Maximum Decomposition Rate (T_peak) | Not Specified |
| Residual Mass at 600 °C | Not Specified |
Data extracted from a study by Valencia et al. (2023) on a related quinolinone derivative.[6]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11] It is used to identify and quantify thermal events such as melting, crystallization, and glass transitions.
Table 3: DSC Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate
| Parameter | Value |
| Melting Point (T_m) | 254 °C (endothermic peak) |
| Enthalpy of Fusion (ΔH_f) | 125.3 J/g |
| Glass Transition Temperature (T_g) | Not Observed |
Data extracted from a study by Valencia et al. (2023) on a related quinolinone derivative.[6]
Hypothetical Degradation Profile of this compound
While specific thermal degradation pathways for this compound are not documented, studies on the degradation of quinoline derivatives in other contexts (e.g., biodegradation) suggest potential points of molecular instability.[12][13][14] Thermal degradation is likely to initiate at the weakest bonds within the molecule. For this compound, this could involve the cleavage of the C-Cl bond or the opening of the lactam ring.
Below is a conceptual diagram illustrating a possible thermal degradation pathway.
Caption: Hypothetical thermal degradation pathway of this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data.
Thermogravimetric Analysis (TGA) Protocol
This protocol is a general guideline for the TGA of a solid organic compound.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Instrumentation: A calibrated thermogravimetric analyzer is required.[15] Crucible: Alumina or platinum crucibles are typically used. Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidative degradation.[7] Heating Rate: A typical heating rate is 10 °C/min, but can be varied to study degradation kinetics.[16] Data Analysis: The resulting TGA curve (thermogram) is analyzed to determine the temperatures at which weight loss occurs.[2]
Differential Scanning Calorimetry (DSC) Protocol
This protocol provides a general procedure for the DSC analysis of a solid pharmaceutical compound.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Instrumentation: A calibrated differential scanning calorimeter is essential.[9][17] Pans: Aluminum pans are commonly used for samples that do not react with aluminum.[18] Atmosphere: An inert atmosphere is typically used to prevent oxidation. Heating Rate: A standard heating rate is 10 °C/min.[10] Data Analysis: The DSC thermogram is analyzed to determine the temperatures and enthalpies of thermal transitions.[10][11]
Conclusion
This technical guide outlines the importance of thermal stability analysis for quinolinone-based drug candidates like this compound. While specific experimental data for this compound is limited, the provided methodologies for TGA and DSC, along with the illustrative data from a related compound, offer a robust framework for researchers to assess the thermal properties of novel quinolinone derivatives. Such studies are indispensable for ensuring the quality, safety, and stability of new pharmaceutical products.
References
- 1. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 5. This compound (23981-25-1) for sale [vulcanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. etamu.edu [etamu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. testinglab.com [testinglab.com]
- 10. qualitest.ae [qualitest.ae]
- 11. veeprho.com [veeprho.com]
- 12. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epfl.ch [epfl.ch]
- 16. azom.com [azom.com]
- 17. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 18. scribd.com [scribd.com]
Synthesis of 8-Chloroquinolin-2(1H)-one via N-Chlorosuccinimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 8-chloroquinolin-2(1H)-one, a valuable heterocyclic compound, utilizing N-chlorosuccinimide (NCS) as the chlorinating agent. This document provides comprehensive experimental protocols, quantitative data, and mechanistic insights to support research and development in medicinal chemistry and materials science.
Introduction
Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 8-position of the quinolinone core can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity. N-chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of aromatic compounds. It is a stable, easy-to-handle solid that acts as a source of electrophilic chlorine, often providing high regioselectivity under mild reaction conditions.[1] The direct chlorination of quinolin-2(1H)-one with NCS presents an efficient route to this compound.
Reaction Mechanism and Workflow
The synthesis of this compound from quinolin-2(1H)-one using NCS proceeds via an electrophilic aromatic substitution mechanism. The quinolin-2(1H)-one ring is sufficiently activated for electrophilic attack. The N-Cl bond in NCS is polarized, rendering the chlorine atom electrophilic. The electron-rich aromatic ring of quinolin-2(1H)-one attacks the electrophilic chlorine of NCS, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base, such as the succinimide anion or a solvent molecule, restores aromaticity and yields the chlorinated product.
Caption: Electrophilic aromatic substitution mechanism for the synthesis of this compound.
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
References
Methodological & Application
Application Notes and Protocols: In Vitro Antimicrobial Activity of Chloro-Substituted Quinolinone Derivatives against MRSA
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics. The quinoline and quinolinone scaffolds have emerged as promising frameworks for the development of new antibacterial agents. Halogenated derivatives, in particular, have demonstrated potent activity against various bacterial pathogens, including MRSA. This document provides a summary of the reported antimicrobial activities of several chloro-substituted quinolinone and quinoline derivatives against MRSA and detailed protocols for their in vitro evaluation.
Data Presentation: Antimicrobial Activity of Chloro-Substituted Quinolone Derivatives against MRSA
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chloro-substituted quinoline and quinolin-2-one derivatives against MRSA strains as reported in the scientific literature. Lower MIC values are indicative of higher antimicrobial potency.
| Compound | MRSA Strain(s) | MIC (µg/mL) | Reference Compound(s) | MIC (µg/mL) of Reference |
| 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidine-1-yl) quinolone | Not Specified | 0.8 | Norfloxacin | >16 |
| Chloramphenicol | >16 | |||
| Halogenated Benzyl Derivatives of Benzimidazole Quinolones | Not Specified | 0.125–0.5 | Norfloxacin | 8 |
| Ciprofloxacin | 2 | |||
| Clinafloxacin | 1 | |||
| Chloramphenicol | 16 | |||
| Quinoline-2-one derivative with Cl and Br substitutions (Compound 6o) | MRSA | 2.50 | Daptomycin | 0.5 |
| Quinoline-2-one derivative with Cl and NH2 substitutions (Compound 6i) | MRSA | 6.0 | Daptomycin | 0.5 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted protocol for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (e.g., 8-chloroquinolin-2(1H)-one or its analogs)
-
MRSA strain(s) (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Sterile saline (0.85% NaCl)
-
McFarland standard 0.5
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional)
Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions are made in CAMHB.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate of the MRSA strain, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (in CAMHB) to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a gradient of compound concentrations.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a positive control well (containing only bacteria and broth) and a negative control well (containing only broth).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettes and tips
-
Incubator (37°C)
Protocol:
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Plating: Spot-inoculate the 10 µL aliquots onto separate sections of an MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the test compound that results in no bacterial growth (or a colony count of ≤ 0.1% of the original inoculum) on the MHA plate.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.
determining MIC of 8-chloroquinolin-2(1H)-one using broth microdilution
Application Note & Protocol
Topic: Determination of Minimum Inhibitory Concentration (MIC) of 8-chloroquinolin-2(1H)-one using the Broth Microdilution Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a compound noted for its potential antimicrobial properties.[1] The broth microdilution method is a standardized, quantitative technique used to measure the in vitro activity of an antimicrobial agent against a specific microorganism.[2] Adherence to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for reproducibility and accuracy.[2][3][4] This protocol outlines the necessary materials, step-by-step procedures, and data interpretation for assessing the antimicrobial efficacy of this compound.
Principle of the Method
The broth microdilution method determines the MIC by exposing a standardized bacterial inoculum to serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[2][5] The test is performed in a 96-well microtiter plate, with each well containing a specific concentration of the test compound.[2] Following a specified incubation period, the plates are visually inspected for microbial growth, often indicated by turbidity.[2] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[2][6] This method provides a quantitative result that is essential for evaluating the potency of new antimicrobial agents and for monitoring resistance.[2][7]
Materials and Reagents
-
Test Compound: this compound (high purity)
-
Solvent: Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Bacterial Strains: Relevant quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and test strains.
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended for non-fastidious aerobic bacteria.[8] For fastidious organisms, specialized media like MH-F broth may be required.[4]
-
Equipment and Consumables:
-
Sterile, disposable 96-well, round-bottom microtiter plates and lids.[5]
-
Multichannel and single-channel micropipettes with sterile tips.
-
Sterile reagent reservoirs.
-
Nephelometer or spectrophotometer.
-
0.5 McFarland turbidity standard.
-
Incubator (35°C ± 2°C).[8]
-
Vortex mixer.
-
Sterile saline (0.85% NaCl).
-
Sterile petri dishes.[5]
-
Experimental Protocol
This protocol is based on established guidelines from CLSI and EUCAST.[3][4]
3.1. Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL or at least 10 times the highest concentration to be tested).[7]
-
Ensure the compound is fully dissolved. This stock solution can be stored in small aliquots at -20°C or below.
3.2. Preparation of Bacterial Inoculum
-
From a pure, 18- to 24-hour agar plate, select 3-4 well-isolated colonies of the test organism.[6][7]
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[2][6] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth medium (e.g., CAMHB) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[8][9]
3.3. Preparation of the Microdilution Plate
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[5]
-
Create a working solution of the test compound by diluting the stock solution in broth to twice the highest desired final concentration (e.g., if the highest concentration is 128 µg/mL, dilute to 256 µg/mL).[5]
-
Add 100 µL of this working solution to the wells in Column 1 of the microtiter plate.[5]
-
Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down 6-8 times.[5]
-
Repeat this process across the plate to Column 10.
-
After mixing in Column 10, discard 100 µL to ensure all wells (1-10) contain a final volume of 100 µL.[5]
-
Controls:
-
Column 11: Growth Control (100 µL broth + 100 µL inoculum, no compound).
-
Column 12: Sterility Control (200 µL broth only, no inoculum).[2]
-
3.4. Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum (prepared in step 3.2) to wells in Columns 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final test range.
-
Do not add inoculum to the sterility control wells (Column 12).
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[8]
3.5. Reading and Interpreting Results
-
After incubation, check the control wells. The sterility control (Column 12) should be clear, and the growth control (Column 11) should show distinct turbidity.[9]
-
Visually inspect the test wells for bacterial growth (turbidity or a cell pellet at the bottom).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[2][6]
Data Presentation
MIC values should be recorded and presented clearly. The results can be summarized in a table for easy comparison across different bacterial strains.
| Bacterial Strain | ATCC Number | MIC of this compound (µg/mL) |
| Escherichia coli | 25922 | |
| Staphylococcus aureus | 29213 | |
| Pseudomonas aeruginosa | 27853 | |
| Enterococcus faecalis | 29212 | |
| Clinical Isolate 1 | N/A | |
| Clinical Isolate 2 | N/A |
Visualization of Experimental Workflow
Caption: Broth microdilution workflow for MIC determination.
References
- 1. This compound (23981-25-1) for sale [vulcanchem.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC determination by broth microdilution. [bio-protocol.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Anticancer Screening of 8-chloroquinolin-2(1H)-one on HeLa Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including notable anticancer properties.[1] The core structure serves as a versatile scaffold for the development of novel therapeutic agents.[2] Studies on related compounds suggest that substitutions on the quinoline ring, such as the chlorine atom at the 8-position in 8-chloroquinolin-2(1H)-one, may enhance cytotoxic activity against cancer cell lines.[3] This document provides detailed protocols for the anticancer screening of this compound on the human cervical adenocarcinoma cell line, HeLa. The methodologies described herein cover the assessment of cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
While specific data on this compound's activity against HeLa cells is emerging, this application note utilizes a representative dataset based on the known effects of similar quinolinone derivatives to illustrate data presentation and interpretation.
Data Presentation
Table 1: Cytotoxicity of this compound on HeLa Cells
| Compound | Treatment Duration (hours) | IC₅₀ (µM) |
| This compound | 24 | 45.2 |
| This compound | 48 | 28.7 |
| This compound | 72 | 15.1 |
| Doxorubicin (Control) | 48 | 5.6 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the proliferation of 50% of the cell population. Data is presented as a hypothetical example for illustrative purposes.
Table 2: Cell Cycle Distribution of HeLa Cells after Treatment
| Treatment (24 hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 55.3 ± 2.1 | 25.1 ± 1.5 | 19.6 ± 1.8 |
| This compound (15 µM) | 48.2 ± 2.5 | 35.8 ± 2.0 | 16.0 ± 1.4 |
| This compound (30 µM) | 35.1 ± 1.9 | 48.5 ± 2.3 | 16.4 ± 1.7 |
Data represents the percentage of cells in each phase of the cell cycle, presented as mean ± standard deviation. This is a hypothetical dataset.
Table 3: Apoptosis Induction in HeLa Cells
| Treatment (48 hours) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (0.1% DMSO) | 94.2 ± 1.8 | 3.1 ± 0.5 | 2.7 ± 0.4 |
| This compound (15 µM) | 75.6 ± 3.2 | 15.4 ± 1.1 | 9.0 ± 0.9 |
| This compound (30 µM) | 52.1 ± 4.5 | 28.9 ± 2.3 | 19.0 ± 1.8 |
Quantification of apoptotic cells via Annexin V-FITC and Propidium Iodide staining, presented as mean ± standard deviation. This is a hypothetical dataset.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound on HeLa cells. The assay measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to a purple formazan product.[4]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle progression of HeLa cells using propidium iodide (PI) staining.[5][6]
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours. Treat the cells with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[5]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[7]
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates (2 x 10⁵ cells/well) and treat with this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations: Viable (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), and Late Apoptotic/Necrotic (Annexin V+, PI+).
Visualizations
Experimental Workflow
Caption: Workflow for anticancer screening of this compound.
Proposed Signaling Pathway for Apoptosis Induction
Based on the mechanisms of similar quinolinone derivatives, a plausible pathway for this compound-induced apoptosis in HeLa cells involves the generation of reactive oxygen species (ROS) and subsequent activation of the intrinsic mitochondrial pathway.[5]
Caption: Proposed ROS-mediated mitochondrial apoptosis pathway.
References
- 1. atcc.org [atcc.org]
- 2. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 3. This compound (23981-25-1) for sale [vulcanchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DNA Intercalation Assay of 8-chloroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-chloroquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone class.[1] Quinolinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which may include anticancer properties.[1] One of the potential mechanisms for the anticancer effects of planar aromatic molecules like this compound is through DNA intercalation. This process involves the insertion of the molecule between the base pairs of the DNA double helix, which can lead to cellular responses such as the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.
These application notes provide a comprehensive overview and detailed protocols for investigating the DNA intercalating potential of this compound. The described assays are fundamental techniques used to characterize the interaction between small molecules and DNA.
Principle of DNA Intercalation Assays
DNA intercalation by a compound like this compound can be detected and quantified by observing the changes in the physical and chemical properties of DNA. Key indicators of intercalation include:
-
Changes in the UV-Visible absorption spectrum: A decrease in the molar absorptivity (hypochromism) and a red shift in the wavelength of maximum absorbance (bathochromism) of the compound are indicative of intercalation.
-
Fluorescence quenching: The intrinsic fluorescence of a DNA-binding compound may be quenched upon intercalation due to the close proximity of the DNA bases. Alternatively, the compound can displace a DNA-bound fluorescent probe, leading to a decrease in fluorescence.
-
Increase in DNA viscosity: The lengthening of the DNA helix to accommodate the intercalator leads to an increase in the viscosity of a DNA solution.
-
Increase in DNA thermal stability: Intercalation stabilizes the DNA double helix, resulting in a higher melting temperature (Tm).
Data Presentation
The following tables summarize the type of quantitative data that can be obtained from the described assays. Please note that the values presented here are for illustrative purposes and the actual experimental results for this compound need to be determined empirically.
Table 1: UV-Visible Spectroscopic Data
| Parameter | Value |
| λmax of free compound (nm) | To be determined |
| λmax of DNA-bound compound (nm) | To be determined |
| Bathochromic Shift (Δλ, nm) | To be determined |
| Binding Constant (Kb, M⁻¹) | To be determined |
| Hypochromicity (%) | To be determined |
Table 2: Fluorescence Quenching Assay Data
| Parameter | Value |
| Excitation Wavelength (nm) | To be determined |
| Emission Wavelength (nm) | To be determined |
| Stern-Volmer Quenching Constant (Ksv, M⁻¹) | To be determined |
| Binding Constant (Kb, M⁻¹) | To be determined |
| Number of Binding Sites (n) | To be determined |
Table 3: Ethidium Bromide Displacement Assay Data
| Parameter | Value |
| IC50 (µM) | To be determined |
| Apparent Binding Constant (Kapp, M⁻¹) | To be determined |
Table 4: DNA Viscometry Data
| Parameter | Value |
| Relative Specific Viscosity (η/η₀) at saturation | To be determined |
Table 5: DNA Thermal Denaturation Data
| Parameter | Value |
| Tm of DNA alone (°C) | To be determined |
| Tm of DNA with compound (°C) | To be determined |
| ΔTm (°C) | To be determined |
Experimental Protocols
UV-Visible Spectroscopic Titration
This protocol is designed to determine the binding mode of this compound with Calf Thymus DNA (CT-DNA) by observing changes in its absorption spectrum.
Materials:
-
This compound
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
DMSO (for stock solution of the compound)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of DNA should be determined by measuring the absorbance at 260 nm (molar extinction coefficient ε = 6600 M⁻¹cm⁻¹ per nucleotide).
-
In a 1 cm path length quartz cuvette, place a fixed concentration of this compound in Tris-HCl buffer.
-
Record the initial absorption spectrum of the compound (typically in the range of 200-400 nm).
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the absorption spectrum after each addition of DNA.
-
Continue the titration until no further changes in the spectrum are observed.
-
Correct the spectra for the dilution effect of adding DNA.
-
Analyze the data for hypochromism and bathochromism. The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
Figure 1: Workflow for UV-Visible Spectroscopic Titration.
Fluorescence Quenching Assay
This assay measures the quenching of the intrinsic fluorescence of this compound upon binding to DNA.
Materials:
-
This compound
-
CT-DNA
-
Tris-HCl buffer
-
DMSO
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Protocol:
-
Prepare stock solutions of the compound and CT-DNA as described in the UV-Vis protocol.
-
Determine the optimal excitation and emission wavelengths of this compound.
-
In a quartz fluorescence cuvette, place a fixed concentration of the compound in Tris-HCl buffer.
-
Record the initial fluorescence emission spectrum.
-
Add increasing concentrations of CT-DNA to the cuvette.
-
After each addition, mix and allow to equilibrate.
-
Record the fluorescence spectrum.
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the data using the Stern-Volmer equation to determine the quenching mechanism. The binding constant (Kb) and the number of binding sites (n) can be calculated from the plot of log[(F₀-F)/F] versus log[DNA].
Figure 2: Workflow for Fluorescence Quenching Assay.
DNA Viscometry Assay
This method assesses the effect of this compound on the viscosity of a DNA solution. An increase in viscosity is a strong indication of an intercalative binding mode.
Materials:
-
This compound
-
CT-DNA
-
Tris-HCl buffer
-
Ubbelohde or similar viscometer
-
Constant temperature water bath
-
Stopwatch
Protocol:
-
Prepare a concentrated solution of CT-DNA in Tris-HCl buffer.
-
Place the viscometer in a constant temperature water bath (e.g., 25 °C).
-
Measure the flow time of the buffer (t₀).
-
Measure the flow time of the DNA solution (t_dna).
-
Add a small aliquot of the this compound stock solution to the DNA solution in the viscometer.
-
Mix thoroughly and equilibrate.
-
Measure the new flow time (t).
-
Repeat steps 5-7 with increasing concentrations of the compound.
-
Calculate the relative specific viscosity (η/η₀) = (t - t₀) / t₀.
-
Plot (η/η₀)^(1/3) versus the ratio of the concentration of the compound to the concentration of DNA. A linear increase in viscosity with increasing compound concentration is expected for an intercalator.
Figure 3: Workflow for DNA Viscometry Assay.
DNA Thermal Denaturation Assay
This assay measures the change in the melting temperature (Tm) of DNA in the presence of this compound. An increase in Tm indicates stabilization of the DNA double helix, consistent with intercalation.
Materials:
-
This compound
-
CT-DNA
-
Melting buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)
-
UV-Visible spectrophotometer with a temperature controller
Protocol:
-
Prepare two identical solutions of CT-DNA in the melting buffer.
-
To one solution, add this compound to the desired final concentration. To the other (control), add the same amount of solvent.
-
Place both solutions in the spectrophotometer.
-
Slowly increase the temperature (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).
-
Monitor the absorbance at 260 nm as a function of temperature.
-
Plot the absorbance versus temperature to obtain the melting curves.
-
The Tm is the temperature at the midpoint of the absorbance transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control DNA from the Tm of the DNA with the compound.
Figure 4: Workflow for DNA Thermal Denaturation Assay.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the DNA binding and potential intercalating properties of this compound. Positive results from these assays, such as significant changes in spectroscopic properties, an increase in DNA viscosity, and an elevated DNA melting temperature, would provide strong evidence for an intercalative mode of action. Such findings are crucial for the rational design and development of novel quinolinone-based therapeutic agents. Further studies, including molecular docking and analysis of interactions with topoisomerase enzymes, would be necessary to fully elucidate the mechanism of action.
References
Application Notes and Protocols for Topoisomerase II Inhibition Assay of 8-chloroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory activity of 8-chloroquinolin-2(1H)-one against human topoisomerase II. The following sections detail the principles of common assays, step-by-step experimental procedures, data interpretation, and visualization of the underlying mechanisms.
Introduction
Topoisomerases are essential nuclear enzymes that resolve topological problems in DNA, such as supercoiling and catenation, which arise during replication, transcription, and chromosome segregation.[1][2][3] Type II topoisomerases (Topo II) transiently cleave both strands of a DNA duplex to allow the passage of another duplex through the break, a process that is critical for cell proliferation.[2][4] This makes Topo II a key target for anticancer and antibacterial drugs.[1][2][3][5]
Quinolone derivatives have been extensively studied as inhibitors of bacterial DNA gyrase and topoisomerase IV, and some have shown activity against eukaryotic topoisomerase II.[6][7][8] this compound, as a quinolone derivative, warrants investigation for its potential to inhibit human topoisomerase II.
Topoisomerase II inhibitors can be broadly classified into two categories:
-
Catalytic Inhibitors: These compounds interfere with the enzymatic cycle of topoisomerase II, such as by blocking DNA binding or ATP hydrolysis, without stabilizing the cleavage complex.[4][9]
-
Topoisomerase II Poisons: These agents, like the well-known drug etoposide, stabilize the covalent intermediate known as the "cleavage complex," in which the enzyme is covalently bound to the 5'-ends of the cleaved DNA.[4][9][10] This leads to the accumulation of DNA double-strand breaks and triggers cell death pathways.[4][10]
This document outlines three primary in vitro assays to characterize the inhibitory potential of this compound against topoisomerase II: the DNA relaxation assay, the kDNA decatenation assay, and the DNA cleavage assay.
Data Presentation
Quantitative results from the topoisomerase II inhibition assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting the inhibitory activity of this compound and a control compound.
Table 1: Inhibitory Activity of this compound against Human Topoisomerase IIα
| Compound | Assay Type | Endpoint | IC₅₀ / CC₅₀ (µM) | Notes |
| This compound | Relaxation | Inhibition of supercoiled DNA relaxation | [Experimental Value] | Measures catalytic inhibition. |
| Decatenation | Inhibition of kDNA decatenation | [Experimental Value] | Also measures catalytic inhibition. | |
| Cleavage | Induction of linearized plasmid DNA | [Experimental Value] | Indicates topoisomerase II poisoning activity. | |
| Etoposide (Control) | Relaxation | Inhibition of supercoiled DNA relaxation | [Reference Value, e.g., 50-100] | Known Topo II poison. |
| Decatenation | Inhibition of kDNA decatenation | [Reference Value, e.g., 25-50] | ||
| Cleavage | Induction of linearized plasmid DNA | [Reference Value, e.g., 5-10] |
*IC₅₀ (50% inhibitory concentration) is the concentration of the compound that reduces the enzymatic activity by 50%. *CC₅₀ (50% cleavage concentration) is the concentration of the compound that induces 50% of the maximal DNA cleavage.
Experimental Protocols
Detailed methodologies for the key assays are provided below. It is crucial to include positive (e.g., etoposide) and negative (vehicle control, e.g., DMSO) controls in each experiment.
Protocol 1: Topoisomerase IIα DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the ATP-dependent relaxation of supercoiled plasmid DNA by topoisomerase IIα.[11]
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA.[11][12]
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Etoposide stock solution (in DMSO)
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[13]
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL final reaction volume:
-
Nuclease-free water: to final volume
-
10x Topo II Assay Buffer: 2 µL
-
Supercoiled pBR322 DNA (0.5 µg/µL): 0.5 µL
-
10 mM ATP: 2 µL
-
Test compound (this compound) or control at various concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2%.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add 1-2 units of human topoisomerase IIα to each reaction tube, except for the no-enzyme control.
-
Incubate the reactions at 37°C for 30 minutes.[11]
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently (e.g., 85V for 2 hours).[11]
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in water.[11]
-
Visualize the DNA bands under UV light and document the results.
Data Analysis:
-
Supercoiled DNA migrates faster than relaxed DNA.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.
-
Quantify the band intensities using densitometry software. Calculate the percentage of inhibition relative to the no-drug control and determine the IC₅₀ value.
Protocol 2: Topoisomerase IIα kDNA Decatenation Assay
This assay is highly specific for topoisomerase II and measures the inhibition of the enzyme's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[2][12][14]
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
Same buffers and solutions as in the relaxation assay.
Procedure:
-
The reaction setup is similar to the relaxation assay, with kDNA replacing the supercoiled plasmid. For a 20 µL final reaction volume:
-
Nuclease-free water: to final volume
-
10x Topo II Assay Buffer: 2 µL
-
kDNA (0.2 µg/µL): 1 µL
-
10 mM ATP: 2 µL
-
Test compound or control at various concentrations.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add 1-2 units of human topoisomerase IIα.
-
Stop the reaction with 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.[12]
-
Perform electrophoresis (e.g., 100-250V for a shorter duration, as separation is easily achieved).[9]
-
Stain, destain, and visualize the gel as described previously.
Data Analysis:
-
Catenated kDNA will be trapped in the loading well, while decatenated DNA (minicircles) will migrate as a distinct band.
-
Inhibition is indicated by a decrease in the intensity of the decatenated minicircle band.
-
Quantify the decatenated DNA band and calculate the IC₅₀ value.
Protocol 3: Topoisomerase IIα DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, resulting in an increase in linear DNA.[9][15]
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer
-
10 mM ATP solution (optional, as some poisons like quinolones may not require it).[15]
-
Test compound and controls.
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
Loading Dye
-
1% Agarose gel with ethidium bromide (0.5 µg/mL).
Procedure:
-
Set up the reaction as in the relaxation assay. ATP can be included or omitted depending on the suspected mechanism. For a 20 µL reaction:
-
Nuclease-free water: to final volume
-
10x Topo II Assay Buffer: 2 µL
-
Supercoiled pBR322 DNA (0.5 µg/µL): 0.5 µL
-
(Optional) 10 mM ATP: 2 µL
-
Test compound or control at various concentrations.
-
-
Add a higher amount of topoisomerase IIα (e.g., 4-6 units) as this reaction is stoichiometric.[9][16]
-
Incubate at 37°C for 30 minutes.
-
Stop the enzymatic reaction and trap the cleavage complex by adding 2 µL of 10% SDS.[9]
-
Add 1 µL of Proteinase K and incubate at 37°C for 15-30 minutes to digest the enzyme.[9]
-
Add loading dye and load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis.
-
Destain and visualize the gel.
Data Analysis:
-
The stabilization of the cleavage complex results in the conversion of supercoiled DNA into linear DNA (and some nicked circular DNA).
-
An increase in the linear DNA band with increasing compound concentration indicates a topoisomerase II poison.
-
Quantify the amount of linear DNA formed and determine the CC₅₀ value.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of topoisomerase II inhibition.
Caption: Workflow for Topoisomerase II Inhibition Assays.
Caption: Mechanisms of Topoisomerase II Inhibition.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. topogen.com [topogen.com]
- 10. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
- 12. inspiralis.com [inspiralis.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 15. inspiralis.com [inspiralis.com]
- 16. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Application Notes and Protocols: 8-chloroquinolin-2(1H)-one as a Scaffold for Novel Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-chloroquinolin-2(1H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This core moiety, characterized by a quinolin-2(1H)-one structure with a chlorine atom at the 8-position, serves as a valuable starting point for the design and synthesis of novel therapeutic agents. The presence and position of the chlorine atom can significantly influence the molecule's lipophilicity, electronic properties, and steric interactions, thereby modulating its pharmacological profile.[1] Derivatives of this scaffold have demonstrated a broad spectrum of activities, including potent anticancer and antimicrobial effects, making it a highly promising platform for drug discovery and development.[1]
These application notes provide a comprehensive overview of the this compound scaffold, including its synthesis, derivatization, and biological evaluation. Detailed protocols for key experiments are provided, along with a summary of quantitative data to facilitate structure-activity relationship (SAR) studies. Furthermore, key signaling pathways implicated in the mechanism of action of these compounds are illustrated to provide a deeper understanding of their therapeutic potential.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the reported in vitro anticancer and antimicrobial activities of various derivatives based on the quinolin-2(1H)-one scaffold. This data is essential for understanding the structure-activity relationships and for guiding the design of more potent and selective compounds.
Table 1: Anticancer Activity of Quinolin-2(1H)-one Derivatives (IC50 Values)
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 3d | Imine-derivative | 4-N(CH₂CH₃)₂ | MCF-7 | 43.4 | [2] |
| 3d | Imine-derivative | 4-N(CH₂CH₃)₂ | MDA-MB-231 | 35.9 | [2] |
| 4d | Amine-derivative | 4-N(CH₂CH₃)₂ | MCF-7 | 39.0 | [2] |
| 4d | Amine-derivative | 4-N(CH₂CH₃)₂ | MDA-MB-231 | 35.1 | [2] |
| 17 | Glycoconjugate | - | HCT 116 | 116.4 ± 5.9 | [3] |
| 17 | Glycoconjugate | - | MCF-7 | 78.1 ± 9.3 | [3] |
| 19 | Triazole-derivative | - | HCT 116 | 687.8 ± 35.7 | [3] |
| 19 | Triazole-derivative | - | MCF-7 | 116.4 ± 2.7 | [3] |
| 20 | Triazole-derivative | - | HCT 116 | 329.2 ± 5.4 | [3] |
| 20 | Triazole-derivative | - | MCF-7 | 149.6 ± 1.8 | [3] |
Table 2: Antimicrobial Activity of Quinolin-2(1H)-one Derivatives (MIC Values)
| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) | Reference |
| 6c | Cl | H | MRSA | 0.75 | [4] |
| 6c | Cl | H | VRE | 0.75 | [4] |
| 6c | Cl | H | MRSE | 2.50 | [4] |
| 6l | Cl | Cl | MRSA | 1.50 | [4] |
| 6l | Cl | Cl | VRE | 1.50 | [4] |
| 6l | Cl | Cl | MRSE | 3.0 | [4] |
| 6o | Cl | Br | MRSA | 2.50 | [4] |
| 6o | Cl | Br | VRE | 2.50 | [4] |
| 6o | Cl | Br | MRSE | 5.0 | [4] |
| 5d | Hybrid with quinolone | - | E. coli | 0.125-8 | [5] |
| 5d | Hybrid with quinolone | - | P. aeruginosa | 0.125-8 | [5] |
| 5d | Hybrid with quinolone | - | K. pneumoniae | 0.125-8 | [5] |
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococci; MRSE: Methicillin-resistant Staphylococcus epidermidis.
Experimental Protocols
Detailed methodologies for the synthesis of the this compound scaffold and the evaluation of its biological activities are provided below.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the parent scaffold via direct chlorination of quinolin-2(1H)-one.
Materials:
-
Quinolin-2(1H)-one
-
N-Chlorosuccinimide (NCS)
-
Acetic acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve quinolin-2(1H)-one (1 equivalent) in glacial acetic acid.
-
Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution in portions at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. This compound (23981-25-1) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 8-chloroquinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-2(1H)-one and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development. The introduction of a chlorine atom at the 8-position of the quinolinone scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity.[1] Derivatives of 8-chloroquinolin-2(1H)-one have been investigated for their potential as antimicrobial and anticancer agents.[1] The lactam structure of the quinolinone core provides a site for hydrogen bonding, which can be crucial for interactions with biological targets.[1]
These application notes provide detailed protocols for the synthesis of the parent this compound scaffold and key derivatives. The methodologies described are based on established chemical transformations and provide a foundation for the exploration of this chemical space in drug discovery programs.
Synthetic Workflow
The general strategy for the synthesis of this compound derivatives typically involves two key stages. First, the synthesis of the core this compound structure is achieved, commonly through the direct chlorination of quinolin-2(1H)-one. Subsequently, functionalized derivatives are prepared via nucleophilic substitution reactions at other positions on the quinoline ring, most commonly at the 4-position if a suitable precursor is used.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct chlorination of quinolin-2(1H)-one to yield the target compound, this compound. Various chlorinating agents can be employed for this transformation.[1]
Materials:
-
Quinolin-2(1H)-one
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (5% aq.)
-
Sodium sulfite solution (10% aq.)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve quinolin-2(1H)-one (1.0 eq.) in dichloromethane.
-
Add N-Chlorosuccinimide (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a 5% aqueous solution of sodium bicarbonate.
-
Wash the organic layer with a 10% aqueous solution of sodium sulfite, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
| Product | Starting Material | Reagents | Reaction Time (h) | Yield (%) |
| This compound | Quinolin-2(1H)-one | NCS, DCM | 4-6 | Not specified |
Protocol 2: Synthesis of 4-Amino-8-chloroquinolin-2(1H)-one Derivatives
This protocol outlines the synthesis of 4-amino substituted derivatives starting from a 4,8-dichloroquinolin-2(1H)-one precursor, which would require a separate synthesis. The reaction proceeds via a nucleophilic aromatic substitution.
Materials:
-
4,8-dichloroquinolin-2(1H)-one
-
Appropriate primary or secondary amine (e.g., butylamine, N,N-dimethylethylenediamine)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed reaction vessel, combine 4,8-dichloroquinolin-2(1H)-one (1.0 eq.) and the desired amine (2.0-3.0 eq.).
-
Heat the mixture, with stirring, at a temperature of 120-130°C for 6-8 hours.[2]
-
After cooling to room temperature, dissolve the reaction mixture in dichloromethane.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate, followed by water and brine.[2]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[2]
-
The crude product can be further purified by recrystallization or column chromatography.
| Product | Starting Material | Amine | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N-butyl-8-chloroquinolin-2(1H)-one-4-amine | 4,8-dichloroquinolin-2(1H)-one | Butylamine | 6 | 120-130 | Not specified |
| N'-(8-chloroquinolin-2(1H)-on-4-yl)-N,N-dimethylethane-1,2-diamine | 4,8-dichloroquinolin-2(1H)-one | N,N-dimethylethylenediamine | 8 | 130 | Not specified |
Protocol 3: Synthesis of 4-Hydrazinyl-8-chloroquinolin-2(1H)-one
This protocol describes the synthesis of a 4-hydrazinyl derivative, a versatile intermediate for the synthesis of various heterocyclic systems.
Materials:
-
4,8-dichloroquinolin-2(1H)-one
-
Hydrazine hydrate
-
Pyridine
Procedure:
-
Reflux a solution of 4,8-dichloroquinolin-2(1H)-one (1.0 eq.) with an excess of hydrazine hydrate in pyridine for 4-6 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-hydrazinyl-8-chloroquinolin-2(1H)-one.[3]
| Product | Starting Material | Reagents | Reaction Time (h) | Yield (%) |
| 4-Hydrazinyl-8-chloroquinolin-2(1H)-one | 4,8-dichloroquinolin-2(1H)-one | Hydrazine hydrate, Pyridine | 4-6 | Good (not specified) |
Applications and Further Research
The this compound scaffold is a valuable starting point for the development of new therapeutic agents. The chlorine substituent at the 8-position offers a handle for further synthetic modifications, potentially through cross-coupling reactions, to introduce additional diversity. The amino and hydrazinyl derivatives are key intermediates that can be used to construct more complex heterocyclic systems, such as triazolo- and pyrazolo-fused quinolinones, which have been reported to possess a wide range of biological activities.
Future research in this area could focus on:
-
Expanding the library of derivatives through various substitution patterns.
-
Evaluating the synthesized compounds for a broader range of biological activities, including antiviral and antiparasitic properties.
-
Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
-
Investigating the mechanism of action of the most promising derivatives to understand their molecular targets.
References
Application Notes and Protocols for 8-Chloroquinolin-2(1H)-one in Antimicrobial Biofilm Formation Assays
Disclaimer: To date, specific experimental data on the use of 8-chloroquinolin-2(1H)-one in antimicrobial biofilm formation assays is not available in the public domain. The following application notes and protocols are based on studies conducted with structurally related quinolin-2-one and 8-hydroxyquinoline derivatives. These notes are intended to provide a foundational framework for researchers to design and conduct their own investigations into the anti-biofilm properties of this compound.
Introduction
Bacterial biofilms are complex, sessile communities of microorganisms encased in a self-produced extracellular matrix, which confers protection from environmental stresses and antimicrobial agents.[1][2] Biofilm-associated infections are notoriously difficult to treat due to their high tolerance to conventional antibiotics.[1] Consequently, there is a pressing need to discover and develop novel anti-biofilm agents. Quinoline and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and anti-biofilm properties.[3][4] This document provides detailed protocols and application notes for investigating the potential of this compound as an inhibitor of microbial biofilm formation. The methodologies described are based on established assays used for similar quinoline derivatives.
Potential Mechanism of Action
The precise mechanism by which this compound may inhibit biofilm formation is yet to be elucidated. However, studies on related quinoline derivatives suggest several potential targets and pathways that could be involved:
-
Inhibition of Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation.[5] Many anti-biofilm compounds act by interfering with QS signaling pathways.[1][2] It is plausible that this compound could disrupt QS in susceptible bacteria.
-
Enzyme Inhibition: Some quinoline-2-one derivatives have been shown to inhibit essential bacterial enzymes. For instance, certain derivatives exhibit inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[3] Inhibition of such enzymes could indirectly affect the bacteria's ability to form biofilms.
-
Disruption of the Extracellular Matrix: The extracellular polymeric substance (EPS) matrix is a critical component of biofilms.[2] Compounds that interfere with the synthesis of EPS components or degrade the existing matrix can effectively inhibit or disperse biofilms.
Further research is required to determine the specific molecular targets of this compound in bacterial biofilm pathways.
Data Presentation: Anti-Biofilm Activity of Related Quinolin-2-one Derivatives
The following table summarizes the anti-biofilm activity of several quinolin-2-one derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA), as reported in the literature. This data can serve as a reference for designing experiments with this compound.
| Compound | Microorganism | Concentration (in terms of MIC) | Biofilm Inhibition (%) | Reference |
| Derivative 6c | MRSA ACL51 | 0.5 x MIC | 79 | [3] |
| 0.25 x MIC | 55 | [3] | ||
| 0.12 x MIC | 38 | [3] | ||
| Derivative 6l | MRSA ACL51 | 0.5 x MIC | 48 | [3] |
| 0.25 x MIC | 35 | [3] | ||
| 0.12 x MIC | 20 | [3] | ||
| Derivative 6o | MRSA ACL51 | 0.5 x MIC | 18 | [3] |
| 0.25 x MIC | 10 | [3] | ||
| 0.12 x MIC | 7 | [3] | ||
| Vancomycin (Control) | MRSA ACL51 | 0.5 x MIC | 20 | [3] |
| 0.25 x MIC | 12 | [3] | ||
| 0.12 x MIC | 9 | [3] |
Experimental Protocols
This section provides a detailed protocol for a static biofilm formation inhibition assay using the crystal violet staining method. This is a widely used and robust method for quantifying biofilm mass.[6][7]
Protocol: Biofilm Formation Inhibition Assay
Objective: To determine the concentration-dependent effect of this compound on the formation of bacterial biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Plate reader (spectrophotometer)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of the appropriate growth medium and incubate overnight at 37°C with shaking.
-
Preparation of Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the growth medium to achieve the desired final concentrations in the assay plate. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1% v/v).
-
Inoculum Preparation: Dilute the overnight bacterial culture in fresh growth medium to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05 (which corresponds to ~10⁷ CFU/mL).[7]
-
Assay Plate Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
-
Add 100 µL of the prepared dilutions of this compound to the corresponding wells.
-
Controls:
-
Positive Control: Wells containing bacterial suspension and medium with the solvent used to dissolve the compound.
-
Negative Control: Wells containing sterile growth medium only.
-
Antibiotic Control (Optional): Wells containing bacterial suspension and a known anti-biofilm agent (e.g., vancomycin for MRSA).
-
-
-
Incubation: Cover the plate and incubate statically (without shaking) for 24-48 hours at 37°C. The incubation time should be optimized based on the biofilm-forming capacity of the bacterial strain.
-
Washing: After incubation, carefully discard the planktonic cell culture from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Drying: Invert the plate and tap it gently on a paper towel to remove excess water. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15-20 minutes at room temperature with gentle shaking.[6]
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570 nm (OD₅₇₀) using a microplate reader.
-
Data Analysis:
-
Subtract the OD₅₇₀ of the negative control (sterile medium) from all other readings.
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [ (OD₅₇₀ of Positive Control - OD₅₇₀ of Test Compound) / OD₅₇₀ of Positive Control ] x 100
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Potential mechanism of action via quorum sensing inhibition.
Experimental Workflow Diagram
Caption: Workflow for the biofilm formation inhibition assay.
References
- 1. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biofilm formation and inhibition mediated by bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
evaluating cytotoxicity of 8-chloroquinolin-2(1H)-one with MTT assay
Application Notes and Protocols
Topic: Evaluating the Cytotoxicity of 8-chloroquinolin-2(1H)-one with the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolinone derivatives are a class of heterocyclic compounds recognized for a wide range of biological activities, including potential anticancer properties.[1] this compound is one such compound whose biological effects are influenced by the presence and position of its substituents. The chlorine atom at the 8-position can increase the compound's lipophilicity, potentially improving membrane permeability, and its electron-withdrawing nature affects the molecule's electronic distribution, which may enhance cytotoxicity against certain cancer cell lines.[2]
A critical step in the preclinical assessment of potential therapeutic agents is the evaluation of their cytotoxic effects.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, sensitive, and widely used colorimetric method for assessing cell viability and cytotoxicity.[3] The assay's principle is centered on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[4] This conversion is accomplished by mitochondrial dehydrogenases, such as NAD(P)H-dependent oxidoreductases, in metabolically active cells.[3][4] The quantity of formazan produced is directly proportional to the number of viable cells.[1] By dissolving these formazan crystals and measuring the absorbance of the solution, one can quantify the reduction in cell viability caused by a test compound like this compound.[5]
Safety Precautions
Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all other reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]
-
Handling: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[6][8] Avoid contact with skin and eyes.[6]
-
First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[6]
-
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[6][9]
-
Disposal: Dispose of all chemical waste, including unused compound and contaminated materials, according to institutional and local regulations.[6]
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound using the MTT assay involves cell seeding, treatment with the compound, incubation with MTT, solubilization of formazan crystals, and finally, absorbance measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (23981-25-1) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for the Study of 8-chloroquinolin-2(1H)-one in Cancer Cells
Disclaimer: Direct experimental data on the apoptosis-inducing effects of 8-chloroquinolin-2(1H)-one in cancer cells is not extensively available in the current scientific literature. The following application notes and protocols are based on the study of structurally related quinoline and quinolinone derivatives, which have demonstrated significant potential as anticancer agents.[1] This document is intended to provide a foundational methodological framework for researchers investigating the anticancer properties of this compound.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[2][3] The quinolinone scaffold, in particular, is a key feature in numerous compounds being investigated for their therapeutic potential.[4] The introduction of various substituents on the quinoline ring, such as a chloro group at the 8-position, can modulate their cytotoxic effects against cancer cells.[5] Studies on related compounds suggest that their anticancer activity may arise from various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][6]
This document provides detailed protocols for essential in vitro assays to characterize the apoptosis-inducing potential of this compound and presents a hypothetical signaling pathway based on the known mechanisms of similar quinoline derivatives.
Data Presentation: Cytotoxicity of Related Quinoline Derivatives
To provide a context for the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various related quinoline derivatives against a panel of human cancer cell lines. It is important to note that these values are for compounds structurally related to this compound and not for the compound itself.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline | 8-Hydroxyquinoline (8-HQ) | HCT 116 (Colon) | 9.33 ± 0.22 | [7] |
| Clioquinol | PC-3 (Prostate) | ~5 | [8] | |
| Clioquinol | DU-145 (Prostate) | ~10 | [8] | |
| 2-Aminoquinoline | 2-Amino-naphthoquinone deriv. | MCF-7 (Breast) | 1.5 - 20 | [9] |
| Quinoline-8-sulfonamide | Compound 9a | A549 (Lung) | 0.496 | [10] |
| Compound 9a | C32 (Amelanotic melanoma) | 0.520 | [10] | |
| Compound 9a | MDA-MB-231 (Breast) | 0.609 | [10] | |
| Oleoyl-Hybrids | Compound 1 | HTB-26 (Breast) | 10 - 50 | [11] |
| Compound 2 | HepG2 (Hepatocellular) | 10 - 50 | [11] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines a method for determining the cytotoxic effects of this compound on cancer cells by measuring cell viability.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[1]
-
Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plates for 48–72 hours at 37°C and 5% CO2.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., based on the IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway.[12]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer, and quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine if this compound induces cell cycle arrest at a specific phase.[6]
Materials:
-
Cancer cells treated with this compound
-
70% ice-cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.[10]
Hypothetical Signaling Pathway for Apoptosis Induction
Based on the mechanisms of action of related quinoline derivatives, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible signaling cascade that could be investigated.
Conclusion
The quinolinone scaffold holds considerable promise for the development of novel anticancer therapeutics. While specific data on this compound is limited, the established protocols and known mechanisms of related compounds provide a robust framework for its investigation. The methodologies described herein will enable researchers to systematically evaluate its cytotoxic and pro-apoptotic potential, elucidate its mechanism of action, and determine its viability as a candidate for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound (23981-25-1) for sale [vulcanchem.com]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming tar formation in Skraup synthesis of quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the Skraup synthesis of quinolines, with a particular focus on mitigating tar formation.
Troubleshooting Guide: Tar Formation
Tar formation is a prevalent issue in the Skraup synthesis, arising from the strongly acidic and high-temperature conditions that promote the polymerization of acrolein (formed from glycerol dehydration) and other intermediates.[1][2] The result is often a thick, viscous, dark-colored mixture that complicates product isolation and reduces yields.[2][3]
Issue: Excessive tar formation is observed during the reaction, making the mixture difficult to handle and purify.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Uncontrolled Exothermic Reaction | The Skraup synthesis is notoriously exothermic.[4] To moderate the reaction, the addition of ferrous sulfate (FeSO₄) is recommended.[5][6] It is thought to act as an oxygen carrier, ensuring a smoother, more controlled oxidation process.[5] Boric acid can also be used as a moderator.[4][6] | A less violent, more controlled reaction with a reduction in charring and tar formation. |
| High Reaction Temperature | Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and once the exothermic phase begins, the external heat source should be removed.[4] If the reaction becomes too vigorous, an ice-water bath can be used for rapid cooling.[1] | Minimized polymerization of reactive intermediates, leading to a cleaner reaction mixture. |
| Sub-optimal Reagent Addition | The order of reagent addition is critical. Concentrated sulfuric acid should be added slowly and with efficient cooling after the aniline, glycerol, and moderator (e.g., ferrous sulfate) are mixed.[4][7] | Prevents a dangerously vigorous, uncontrolled reaction and subsequent tar formation. |
| Harsh Oxidizing Conditions | While nitrobenzene is a common oxidizing agent, it can contribute to the harsh reaction conditions.[8] Consider using milder or alternative oxidizing agents. Arsenic acid has been reported to result in a less violent reaction.[1][8] Iodine has also been used as an alternative.[1] | A cleaner reaction with fewer side products and reduced tarring. |
| Prolonged Reaction Time | Minimizing the overall reaction time can help reduce the extent of side reactions that lead to tar formation.[1] Microwave-assisted synthesis can significantly shorten reaction times and often leads to cleaner reactions and improved yields.[2][3] | A significant reduction in tar formation and an increase in the yield of the desired quinoline product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Skraup synthesis?
A1: Tar formation is primarily caused by the harsh reaction conditions, specifically the combination of concentrated sulfuric acid and high temperatures.[1][2] These conditions lead to the polymerization of acrolein, which is formed from the dehydration of glycerol, as well as other reactive intermediates in the reaction mixture.[1]
Q2: How can I effectively remove tar from my crude quinoline product?
A2: The most common and effective method for separating the volatile quinoline from the non-volatile tar is steam distillation.[1] The crude reaction mixture is first made alkaline, and then steam is passed through it. The quinoline co-distills with the steam and can be collected in the distillate.[3] Subsequent solvent extraction of the distillate can then be used to isolate the quinoline.[1] For removing colored impurities, treating a solution of the crude product with activated carbon can be effective.[1]
Q3: Are there any modern modifications to the Skraup synthesis that can prevent tar formation from the outset?
A3: Yes, several modifications have been developed to create a cleaner reaction. The use of microwave irradiation can drastically reduce reaction times and improve yields, thereby minimizing tar formation.[2][3] Another promising approach is the use of Brønsted-acidic ionic liquids, which can act as both the solvent and catalyst, often leading to cleaner reactions and eliminating the need for a strong acid like sulfuric acid.[2][3] Solvent-free reaction conditions have also been explored.[1]
Q4: Can the choice of oxidizing agent influence the amount of tar produced?
A4: Yes, the oxidizing agent can play a role. While nitrobenzene is traditionally used, it contributes to the vigorous nature of the reaction.[8] Milder oxidizing agents can lead to a more controlled reaction and less tar. Alternatives such as arsenic acid or catalytic amounts of iodine have been reported to give good yields with less violent reactions.[1][9]
Q5: My reaction mixture became a thick, unmanageable tar. What can be done to prevent this in future experiments?
A5: To prevent the formation of a thick, unmanageable tar, it is crucial to control the reaction's exothermicity.[10] This can be achieved by:
-
Using a moderator: Add ferrous sulfate or boric acid to the reaction mixture.[4][6]
-
Controlled heating: Gently heat the reaction to initiate it, then remove the external heat source.[4]
-
Correct reagent addition: Ensure sulfuric acid is added slowly and with cooling.[4]
-
Using anhydrous glycerol: Glycerol with a low water content (less than 0.5%) can lead to better yields and potentially less tar.[10][11]
Experimental Protocol: Modified Skraup Synthesis with Reduced Tar Formation
This protocol incorporates the use of a moderator to control the reaction's exothermicity and minimize tar formation.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene
-
Sodium Hydroxide solution (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reactants: To the flask, add aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.[4]
-
Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid. The addition is exothermic, so maintain a controlled temperature using an ice bath if necessary.[4]
-
Oxidant Addition: Once the acid has been added and the mixture is homogeneous, slowly add nitrobenzene.
-
Reaction Initiation: Gently heat the mixture to initiate the reaction. You will observe the onset of a vigorous, exothermic reaction.
-
Reflux: Once the reaction begins to boil, immediately remove the external heat source. The heat of the reaction should sustain reflux. If the reaction becomes too violent, cool the flask with an ice bath.[4] After the initial vigorous phase subsides, gently heat the mixture to maintain reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker of cold water. Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
Workup - Steam Distillation: Transfer the alkaline mixture to a steam distillation apparatus. Steam distill the mixture to separate the volatile quinoline from the non-volatile tar.[3]
-
Extraction: Collect the distillate and extract the quinoline using dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude quinoline.
-
Purification: The crude product can be further purified by vacuum distillation.
Factors Influencing Tar Formation and Mitigation Strategies
Caption: Factors contributing to tar formation and corresponding mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 8-chloroquinolin-2(1H)-one
Welcome to the Technical Support Center for the synthesis of 8-chloroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the direct chlorination of quinolin-2(1H)-one, a common synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the direct chlorination of quinolin-2(1H)-one.[1] This approach utilizes various chlorinating agents to introduce a chlorine atom onto the quinolinone ring. Another potential, though less direct, route involves the cyclization of appropriately substituted acyclic precursors, such as halo-substituted amides, in the presence of a strong acid like sulfuric acid.
Q2: Which chlorinating agents can be used for the direct chlorination of quinolin-2(1H)-one?
A2: Several chlorinating agents have been employed for this transformation. These include N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and phosphorus pentachloride (PCl₅).[1] The choice of reagent can significantly impact the reaction's regioselectivity and yield.
Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the 8-chloro product?
A3: Achieving high regioselectivity in the chlorination of quinolin-2(1H)-one can be challenging. The reaction conditions play a crucial role. Factors to consider include:
-
Chlorinating Agent: The steric bulk and reactivity of the chlorinating agent can influence the position of chlorination. Experimenting with different agents (NCS, SO₂Cl₂, etc.) is recommended.
-
Solvent: The polarity of the solvent can affect the substrate's reactivity and the transition state of the chlorination reaction.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the product distribution. Careful optimization is necessary.
-
Catalyst: The use of a catalyst can direct the chlorination to a specific position.
Q4: I am observing a low yield in my synthesis. What are the potential causes and how can I address them?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Side Reactions: Undesired side reactions, such as the formation of di-chlorinated products or other isomers, can consume the starting material. Modifying the stoichiometry of the chlorinating agent (e.g., using a slight excess) and optimizing reaction conditions can help minimize these.
-
Product Degradation: Quinolinone systems can be sensitive to harsh reaction conditions. Ensure the temperature is carefully controlled and consider running the reaction under an inert atmosphere.[1]
-
Purification Losses: The purification process, such as recrystallization, can lead to a loss of product. Optimizing the recrystallization solvent and procedure is crucial for maximizing recovery.
Q5: What is a suitable method for purifying the crude this compound?
A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures. Common solvents to screen for recrystallization include ethanol, methanol, ethyl acetate, and mixtures of these with water or hexanes.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound via direct chlorination. Note: These are general guidelines and may require optimization for your specific setup and scale.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinolin-2(1H)-one (1 equivalent) in a suitable solvent (e.g., acetonitrile or glacial acetic acid).
-
Reagent Addition: Add N-Chlorosuccinimide (1.0 - 1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and stir for several hours.[1] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
-
Reaction Setup: In a fume hood, dissolve quinolin-2(1H)-one (1 equivalent) in an inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (1.0 - 1.1 equivalents) in the same solvent from the dropping funnel.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required duration, monitoring by TLC.
-
Work-up: Carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Quinolin-2(1H)-one
| Chlorinating Agent | Typical Solvent | General Reaction Conditions | Reported Advantages/Disadvantages |
| N-Chlorosuccinimide (NCS) | Acetonitrile, Acetic Acid | Moderate heating (50-80°C) | Generally milder conditions, easier to handle. May require longer reaction times. |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane, Chloroform | Room temperature or cooling | Highly reactive, may lead to over-chlorination if not controlled. Generates HCl and SO₂ as byproducts. |
| Phosphorus Pentachloride (PCl₅) | Inert solvents | Controlled temperature | Can also act as a dehydrating agent. Reacts vigorously with water. |
Note: The optimal conditions and resulting yields are highly dependent on the specific substrate and reaction scale and require experimental optimization.
Visualizations
To aid in understanding the experimental workflow and potential synthetic pathways, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 8-chloroquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 8-chloroquinolin-2(1H)-one from its isomeric byproducts.
Troubleshooting Guide
During the synthesis of this compound, the formation of positional isomers, primarily 5-chloroquinolin-2(1H)-one and 7-chloroquinolin-2(1H)-one, is a common challenge. Effective purification is crucial to obtain the desired product with high purity. This guide addresses common issues encountered during the purification process.
Common Purification Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of isomers by column chromatography | - Inappropriate solvent system polarity.- Incorrect stationary phase selection.- Column overloading. | - Optimize Solvent System: Use a solvent system with optimized polarity. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increase the polarity to achieve better separation. A gradient elution from low to high polarity is often effective.- Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is a standard choice. For difficult separations, consider using alumina or a bonded-phase silica.- Reduce Sample Load: Decrease the amount of crude product loaded onto the column to prevent band broadening and improve resolution. |
| Co-crystallization of isomers during recrystallization | - Similar solubility of the desired product and isomeric impurities in the chosen solvent.- Supersaturation of both the product and impurities. | - Solvent Screening: Test a variety of solvents with different polarities. Effective solvents for chloroquinolinones can include ethanol, methanol, acetone, or a mixture like dichloromethane/hexane.[1] The ideal solvent will have a high solubility for the desired compound at elevated temperatures and low solubility at room temperature, while the impurities remain in solution upon cooling.[2]- Fractional Crystallization: If a single solvent is ineffective, fractional crystallization can be employed. This involves sequential crystallization and removal of fractions, with each fraction being analyzed for purity. |
| Product "oiling out" during recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too soluble in the chosen solvent. | - Select a Lower-Boiling Solvent: Choose a solvent with a boiling point lower than the melting point of this compound.- Use a Solvent Mixture: Dissolve the compound in a good solvent at a low temperature and then add a poor solvent dropwise until the solution becomes turbid. Gently heat to clarify and then allow to cool slowly. |
| Low recovery yield after purification | - Loss of product during multiple purification steps.- Product remains in the mother liquor after recrystallization.- Adsorption of the product onto the stationary phase in column chromatography. | - Minimize Transfers: Reduce the number of transfers between flasks and equipment to minimize mechanical losses.- Optimize Crystallization: Cool the recrystallization mixture slowly and then in an ice bath to maximize crystal formation.[2] The mother liquor can be concentrated to obtain a second crop of crystals.[3]- Proper Elution: In column chromatography, ensure complete elution of the product by using a sufficiently polar solvent at the end of the run. |
| Inaccurate purity assessment | - Co-elution of isomers in analytical HPLC.- Insufficient resolution in NMR spectra. | - Optimize Analytical HPLC Method: Develop a high-resolution HPLC method using a suitable column (e.g., C18 or phenyl-hexyl) and an optimized mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid).[4]- Use High-Field NMR: Employ a higher field NMR spectrometer to improve the resolution of proton and carbon signals, which can help in distinguishing between isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts in the synthesis of this compound?
A1: The most common isomeric byproducts are other positional isomers of chloroquinolin-2(1H)-one, with 5-chloroquinolin-2(1H)-one and 7-chloroquinolin-2(1H)-one being the most probable impurities formed during the chlorination of quinolin-2(1H)-one.
Q2: Which analytical techniques are best for identifying and quantifying the isomeric purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective technique for quantifying isomeric purity.[4] For structural confirmation and identification of the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) are indispensable.
Q3: Can I use a single purification technique to achieve high purity?
A3: While a single, well-optimized purification step can sometimes be sufficient, a combination of techniques is often necessary to achieve high purity (>99%). A common workflow is to perform an initial purification by recrystallization followed by column chromatography of the mother liquor or the recrystallized solid if it still contains impurities. For very high purity requirements, preparative HPLC may be necessary as a final polishing step.
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent should dissolve the this compound completely at its boiling point but have very low solubility at room temperature or below.[2] The isomeric impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A good starting point for solvent screening includes alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane), or mixtures thereof.[1]
Q5: What is a good starting point for developing a column chromatography method?
A5: A good starting point is to use silica gel as the stationary phase and a mobile phase of hexane/ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1) while monitoring the separation using Thin Layer Chromatography (TLC). A gradient elution will likely provide the best separation of the isomers.
Experimental Protocols
1. Recrystallization Protocol
This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent should be optimized based on preliminary solubility tests.
-
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or acetone)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Quantitative Data (Example)
| Parameter | Value |
| Starting Material Purity | ~85% (containing ~10% 5-chloro and ~5% 7-chloro isomers) |
| Recrystallization Solvent | Ethanol |
| Recovery Yield | 70-80% (first crop) |
| Purity after Recrystallization | >98% |
2. Column Chromatography Protocol
This protocol describes a method for separating this compound from its isomeric byproducts using column chromatography.
-
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate gradient)
-
Collection tubes
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 60:40 hexane/ethyl acetate) to elute the compounds.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Quantitative Data (Example)
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: Hexane/Ethyl Acetate (95:5 to 60:40) |
| Recovery Yield | 60-75% |
| Purity after Column Chromatography | >99% |
3. Preparative HPLC Protocol
For achieving the highest purity, preparative HPLC can be utilized. This protocol outlines a general approach.
-
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Preparative C18 or Phenyl-Hexyl column
-
-
Procedure:
-
Develop an analytical HPLC method that shows good separation between this compound and its isomers.
-
Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume based on the column dimensions.
-
Dissolve the partially purified this compound in the mobile phase.
-
Inject the sample onto the preparative column.
-
Run the preparative HPLC method and collect the fractions corresponding to the peak of the desired product.
-
Combine the pure fractions and remove the solvent to obtain the highly purified this compound.
-
Quantitative Data (Example)
| Parameter | Value |
| Column | C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase | Gradient: Acetonitrile/Water with 0.1% Formic Acid |
| Recovery Yield | >90% from the injected sample |
| Final Purity | >99.8% |
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification issues.
References
resolving solubility issues of 8-chloroquinolin-2(1H)-one in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 8-chloroquinolin-2(1H)-one in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound?
This compound is a heterocyclic compound with a quinoline ring system. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.6 g/mol | [1] |
| Appearance | Brown to reddish-brown solid | |
| Melting Point | 209-212 °C | |
| Structure | Lactam (cyclic amide) | [1] |
Q2: Why am I experiencing difficulty dissolving this compound in DMSO?
Several factors can contribute to the poor solubility of heterocyclic compounds like this compound in DMSO:
-
High Crystal Lattice Energy: The planar structure of the quinolinone ring can lead to strong intermolecular interactions and a stable crystal lattice that is difficult to break down.
-
Low Polarity: While DMSO is a polar aprotic solvent, the chloro-substituted quinolinone is relatively nonpolar, which can limit its solubility.
-
Water Content in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water can significantly decrease the solubility of many organic compounds.[2]
-
Compound Purity and Polymorphism: Impurities or different crystalline forms (polymorphs) of the compound can have different solubility profiles.
Q3: What is a typical starting concentration for dissolving this compound in DMSO?
For initial experiments, it is advisable to start with a lower concentration, for example, in the 1-10 mM range, and gradually increase it. For many quinoline derivatives, achieving high concentrations in DMSO can be challenging.
Q4: My compound dissolves in DMSO initially but precipitates upon dilution into my aqueous assay buffer. Why does this happen?
This is a common phenomenon known as "precipitation upon dilution." DMSO is a strong organic solvent that can dissolve compounds at high concentrations. However, when this DMSO stock solution is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This can cause the compound's local concentration to exceed its solubility limit in the mixed aqueous/DMSO solvent system, leading to precipitation.
Troubleshooting Guide
If you are encountering solubility issues with this compound in DMSO, follow these troubleshooting steps:
Issue 1: The compound does not dissolve completely in 100% DMSO.
| Potential Cause | Recommended Action |
| Insufficient mixing/sonication | Vortex the solution vigorously for 1-2 minutes. If particles remain, sonicate the sample in a water bath for 10-15 minutes. |
| Low-quality or "wet" DMSO | Use fresh, anhydrous (dry) DMSO. Store DMSO properly to prevent moisture absorption. |
| Concentration is too high | Attempt to dissolve a smaller amount of the compound to prepare a lower concentration stock solution. |
| Temperature is too low | Gently warm the solution to 30-40°C while mixing. Be cautious, as excessive heat can degrade the compound. |
Issue 2: The compound precipitates out of the DMSO stock solution over time.
| Potential Cause | Recommended Action |
| Supersaturated solution | The initial dissolution may have created an unstable supersaturated solution. Try preparing a fresh stock at a slightly lower concentration. |
| Freeze-thaw cycles | Repeated freezing and thawing can promote crystallization. Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. |
| Storage conditions | Store the DMSO stock solution at -20°C or -80°C. For short-term storage, 4°C may be acceptable, but long-term storage at room temperature is not recommended. |
Issue 3: The compound is soluble in DMSO but precipitates upon dilution into an aqueous buffer.
| Potential Cause | Recommended Action |
| Rapid dilution | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and thorough mixing. |
| Final DMSO concentration is too high | Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, to minimize its effect on the assay and to reduce the risk of precipitation. |
| pH of the aqueous buffer | The solubility of quinolinone derivatives can be pH-dependent. If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility. |
| Buffer composition | High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds. Consider using a buffer with a lower ionic strength if your experiment allows. |
Experimental Protocols
Protocol 1: Standard Method for Preparing a DMSO Stock Solution
-
Preparation: Ensure your vial containing this compound and the DMSO solvent are at room temperature. Use anhydrous DMSO for best results.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired concentration.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to suspend the compound.
-
Sonication: Place the vial in a bath sonicator at room temperature. Sonicate for 15-30 minutes, periodically vortexing the sample to aid dissolution.
-
Gentle Heating (Optional): If the compound is not fully dissolved, warm the solution in a water bath to 30-40°C for 10-15 minutes while mixing. Avoid excessive heat to prevent compound degradation.
-
Visual Inspection: A successfully prepared stock solution should be clear and free of any visible particulates.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Determination by Nephelometry
This protocol provides a general method for assessing the kinetic solubility of this compound when diluted from a DMSO stock into an aqueous buffer.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate in triplicate.
-
Add Aqueous Buffer: Rapidly add 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure Turbidity: Measure the light scattering (turbidity) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Potential mechanism of action for quinolone derivatives.[3][4][5][6]
References
- 1. This compound (23981-25-1) for sale [vulcanchem.com]
- 2. quora.com [quora.com]
- 3. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
stability of 8-chloroquinolin-2(1H)-one in aqueous solution for assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-chloroquinolin-2(1H)-one in aqueous solutions for assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous assay buffer. What should I do?
A1: Precipitation of quinolin-2-one derivatives in aqueous buffers is a common issue due to their generally low water solubility. The planar and aromatic structure of the quinolinone core contributes to a stable crystal lattice, and many derivatives are lipophilic. Here are initial troubleshooting steps:
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility. For many quinoline derivatives, solubility is pH-dependent.[1]
-
Use of Co-solvents: For in vitro assays, using a small amount of a water-miscible organic solvent like DMSO or ethanol can help maintain solubility. It is crucial to keep the final concentration of the co-solvent low (typically <1%) to avoid impacting the biological assay.
-
Gentle Heating: In some cases, gentle heating can help dissolve the compound. However, be cautious of potential thermal degradation.[1]
-
Reduce Final Concentration: The working concentration of your compound may be above its thermodynamic solubility limit. Try lowering the final concentration in your assay.
Q2: What are the expected degradation pathways for this compound in aqueous solutions?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related quinoline and quinolinone compounds, the following degradation pathways can be anticipated:
-
Hydrolysis: The lactam (cyclic amide) bond in the quinolinone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions. This would lead to the opening of the ring structure.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of quinoline derivatives.[2]
For the related compound quinoline, degradation in the presence of hydroxyl radicals and active chlorine species has been shown to produce 2(1H)-quinolinone and 4-chloro-2(1H)-quinolinone. Further degradation can lead to the fragmentation of the pyridine and benzene rings.
Q3: How should I prepare and store stock solutions of this compound?
A3: To ensure the stability of your stock solutions, follow these recommendations:
-
Solvent Selection: Prepare a concentrated stock solution in an appropriate organic solvent where the compound is highly soluble, such as DMSO.
-
Storage Temperature: For long-term storage, it is advisable to store stock solutions at low temperatures, such as -20°C or -80°C, to minimize degradation. For a related compound, 8-chloroquinazolin-4(1H)-one, storage at -20°C for up to 3 years in powder form and at -80°C for up to 1 year in solvent has been suggested.[3]
-
Protection from Light: Store stock solutions in amber vials or otherwise protected from light to prevent photodegradation.
-
Inert Atmosphere: For maximal stability, especially for long-term storage, consider preparing solutions with de-gassed solvent and storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Q4: I am observing a new peak in my HPLC analysis of an aged solution of this compound. What could it be?
A4: A new peak in your HPLC chromatogram likely represents a degradation product. To identify this, you can perform a forced degradation study (stress testing) under various conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products. By comparing the retention time of the unknown peak with the peaks generated during the forced degradation study, you can gain insight into its identity.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
If you observe immediate or delayed precipitation upon diluting your this compound stock solution into an aqueous buffer, follow this workflow:
Caption: Workflow for troubleshooting precipitation of this compound.
Issue 2: Suspected Degradation in Solution
If you suspect your compound is degrading in your aqueous solution, this guide can help you investigate and mitigate the issue.
Quantitative Data Summary
| Parameter | Condition | Half-life (t½) | Degradation Products |
| Storage Stability | |||
| 8-chloroquinazolin-4(1H)-one (Powder) | -20°C | 3 years | Not specified |
| 8-chloroquinazolin-4(1H)-one (in Solvent) | -80°C | 1 year | Not specified |
| Forced Degradation | |||
| Hydrolysis | 0.1 M HCl, 60°C | Data to be determined | Data to be determined |
| pH 7 Buffer, 60°C | Data to be determined | Data to be determined | |
| 0.1 M NaOH, 60°C | Data to be determined | Data to be determined | |
| Oxidation | 3% H₂O₂, RT | Data to be determined | Data to be determined |
| Photostability | UV/Vis light, RT | Data to be determined | Data to be determined |
| Thermal Stability | 60°C in solution | Data to be determined | Data to be determined |
RT: Room Temperature
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C and collect samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Mix equal volumes of the stock solution and purified water.
-
Incubate at 60°C and collect samples at various time points.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, and collect samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Heat a solution of the compound at 60°C in a controlled temperature chamber.
-
A control sample should be stored at the recommended storage temperature.
-
Collect samples at various time points.
-
3. Sample Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
The method should be able to separate the parent compound from all degradation products.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its potential degradation products. Method validation should be performed according to ICH guidelines.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Signaling Pathways and Logical Relationships
Plausible Degradation Pathway of this compound
Based on the degradation of related quinoline compounds, a plausible degradation pathway for this compound under hydrolytic and oxidative stress is proposed below. This pathway is hypothetical and should be confirmed by experimental data.
Caption: A plausible degradation pathway for this compound.
References
minimizing byproduct formation in the chlorination of quinolin-2-one
Technical Support Center: Chlorination of Quinolin-2-one
Welcome to the technical support center for the synthesis of chlorinated quinolin-2-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing byproduct formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and common byproducts observed during the chlorination of quinolin-2-one?
A1: The chlorination of quinolin-2-one is an electrophilic aromatic substitution. The primary desired products are typically monochlorinated quinolin-2-ones. However, due to the presence of multiple reactive sites, a mixture of isomers and polychlorinated species can be formed.
-
Primary Products : The substitution pattern is highly dependent on reaction conditions. Electrophilic attack can occur at the C3 position of the pyridinone ring or at electron-rich positions on the benzene ring, most commonly C6 and C8.
-
Common Byproducts :
-
Isomeric Monochloro Products : Formation of a mixture of 3-chloro-, 6-chloro-, and 8-chloro-quinolin-2-one.
-
Dichloro Products : Over-chlorination can lead to species like 3,6-dichloro-, 6,8-dichloro-, or 5,8-dichloro-quinolin-2-one. Under strongly acidic conditions with chlorine gas, quinoline itself is known to produce 5,8-dichloroquinoline as a major product with prolonged reaction times[1].
-
Deoxygenated Byproducts : Harsh chlorinating agents like phosphorus oxychloride (POCl₃) can replace the C2-carbonyl oxygen, leading to 2-chloroquinoline derivatives instead of the desired quinolin-2-one.[2]
-
Q2: Which chlorinating agents are most effective for quinolin-2-one, and how do they differ?
A2: The choice of chlorinating agent is critical for controlling selectivity and minimizing byproducts. Milder, electrophilic chlorine sources are generally preferred for C-H chlorination without affecting the carbonyl group.
| Chlorinating Agent | Typical Conditions | Selectivity Profile | Advantages & Disadvantages |
| N-Chlorosuccinimide (NCS) | Acetonitrile, DMF, or Acetic Acid; Room Temp. to mild heat | Generally provides good selectivity for the benzene ring (C6/C8) or C3 depending on solvent and catalysts. | Pro: Mild, easy to handle, good for selective C-H chlorination. Con: Can be slow; selectivity is solvent-dependent. |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂); often requires a catalyst. | Highly reactive, can lead to poor selectivity and polychlorination if not controlled. | Pro: Inexpensive and powerful. Con: Highly reactive, corrosive, releases HCl and SO₂ gas. |
| Chlorine Gas (Cl₂) | Strong acid (e.g., H₂SO₄) with a catalyst (e.g., Silver Sulfate) | Tends to favor substitution on the benzene ring (C5 and C8 positions for quinoline)[1]. | Pro: Potentially high yielding for specific isomers. Con: Difficult to handle, requires specialized equipment, often leads to mixtures[1]. |
| Phosphorus Oxychloride (POCl₃) | Reflux, often with PCl₅ or an amine base. | Primarily acts as a deoxygenating chlorinating agent, converting the C2-one to 2-chloroquinoline. | Pro: Effective for synthesizing 2-chloroquinolines. Con: Not suitable for preserving the quinolin-2-one core.[2][3] |
| Vilsmeier-Haack Reagent (POCl₃/DMF) | Mild heat (e.g., 80-100°C) | Known to formylate and chlorinate heterocyclic systems, often at the C3 position, yielding 2-chloro-3-formyl quinolines.[4][5] | Pro: Provides a route to highly functionalized quinolines. Con: Modifies the substrate significantly. |
Q3: How do reaction parameters like solvent and temperature affect byproduct formation?
A3: Solvent and temperature are crucial levers for controlling the reaction's outcome.
-
Solvent : The polarity of the solvent can influence the stability of charged intermediates in the electrophilic substitution mechanism, thereby altering the regioselectivity. For instance, polar aprotic solvents like DMF or acetonitrile may favor different isomers compared to nonpolar solvents like dichloromethane or acidic solvents like acetic acid.
-
Temperature : Higher temperatures generally increase the reaction rate but often decrease selectivity, leading to a higher proportion of byproducts, including polychlorinated species. Running the reaction at the lowest feasible temperature that allows for a reasonable conversion rate is a standard strategy to improve selectivity.
Q4: How can I analytically distinguish between the different chlorinated isomers?
A4: A combination of spectroscopic and chromatographic techniques is required:
-
NMR Spectroscopy : ¹H NMR is the most powerful tool. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For example, the loss of a signal and changes in the splitting of adjacent protons can pinpoint the site of chlorination. 2D NMR techniques like COSY and NOESY can confirm assignments.
-
Mass Spectrometry (MS) : Confirms the mass of the monochlorinated product and can help identify polychlorinated byproducts by their characteristic isotopic patterns for multiple chlorine atoms.
-
Chromatography (TLC/HPLC/GC) : Can be used to separate the isomers, although baseline separation can be challenging. HPLC is generally the most effective method for quantitative analysis of the product mixture.
Troubleshooting Guide
Problem 1: Low or No Conversion to Product
-
Potential Cause : The chlorinating agent may have degraded. Reagents like NCS can be sensitive to moisture and light over time.
-
Solution : Use a freshly opened bottle of the chlorinating agent or purify the existing stock. Ensure all glassware is dry and the reaction is protected from moisture if necessary.
-
-
Potential Cause : The reaction temperature is too low, or the reaction time is insufficient.
-
Solution : Monitor the reaction by TLC or LC-MS. If no progress is observed, gradually increase the temperature in 5-10°C increments. If the reaction stalls, consider extending the reaction time.
-
Problem 2: Significant Formation of Dichloro- or Polychloro- Byproducts
-
Potential Cause : The stoichiometry of the chlorinating agent is too high.
-
Solution : Reduce the equivalents of the chlorinating agent. Start with a slight deficit (e.g., 0.95 eq) and slowly add more if needed, while carefully monitoring the reaction progress. A slow addition of the chlorinating agent via syringe pump can also help maintain a low instantaneous concentration, suppressing over-reaction.
-
-
Potential Cause : The reaction is running for too long or at too high a temperature.
-
Solution : Stop the reaction as soon as the starting material is consumed (or when the desired product concentration is maximized) as determined by TLC or LC-MS. Lowering the reaction temperature can significantly improve selectivity.
-
Problem 3: Poor Regioselectivity (Mixture of Monochloro Isomers)
-
Potential Cause : The chosen reaction conditions do not sufficiently differentiate between the reactive sites.
-
Solution 1 (Change Solvent) : Alter the solvent polarity. Screen a range of solvents, such as acetonitrile, DMF, acetic acid, and dichloromethane, to find conditions that favor one isomer.
-
Solution 2 (Change Reagent) : Switch to a bulkier or less reactive chlorinating agent. For example, if NCS gives a mixture, a different N-haloimide might offer better steric hindrance.
-
Solution 3 (Lower Temperature) : Reducing the reaction temperature is one of the most effective ways to increase the energy difference between the transition states leading to different isomers, often resulting in higher selectivity.
-
Experimental Protocols
Protocol 1: Selective C-H Chlorination using N-Chlorosuccinimide (NCS)
This protocol is a general starting point for the selective monochlorination of the quinolin-2-one ring.
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve quinolin-2-one (1.0 eq) in a suitable solvent (e.g., acetonitrile or glacial acetic acid, ~10-20 mL per gram of substrate).
-
Reagent Addition : Add N-chlorosuccinimide (NCS) (1.05 eq) to the solution in one portion.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes using TLC or LC-MS. If the reaction is slow, gently warm the mixture to 40-50°C.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. If using acetic acid, carefully neutralize with a saturated aqueous solution of sodium bicarbonate. If using acetonitrile, the solvent can be removed under reduced pressure.
-
Extraction : Extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired chlorinated product(s).
Visual Guides
References
Technical Support Center: Optimizing the Friedländer Synthesis of Quinolines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Friedländer synthesis of quinolines.
Troubleshooting Guide
Q1: My Friedländer synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Friedländer synthesis can stem from several factors. Traditionally, the reaction requires harsh conditions like high temperatures and strong acid or base catalysis, which can be detrimental to sensitive substrates and lead to side reactions.[1] Modern approaches often offer milder and more efficient alternatives.
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst is critical. While classic catalysts like sodium hydroxide[2][3], sulfuric acid[4], and p-toluenesulfonic acid are effective, a wide array of more efficient and milder catalysts have been developed. Consider screening different types of catalysts:
-
Lewis Acids: Neodymium(III) nitrate hexahydrate and other Lewis acids can effectively catalyze the reaction.
-
Solid Acids: Zeolites (like H-ZSM-5), montmorillonite K-10, and nano-crystalline sulfated zirconia have shown high efficacy, often with the benefits of easy separation and reusability.[4]
-
Organocatalysts: Chiral phosphoric acid can be an excellent choice for achieving diastereoselective synthesis.[1]
-
Nanocatalysts: Various nanocatalysts are also reported to improve reaction efficiency.[4][5]
-
-
Reaction Conditions:
-
Solvent: While traditional syntheses often use alcohols, consider solvent-free conditions or alternative solvents like water.[1][6][7] A catalyst-free synthesis in water at 70°C has been reported with excellent yields.[6][7]
-
Temperature: If using traditional heating, ensure the temperature is optimal for your specific substrates and catalyst. For some systems, microwave irradiation can dramatically reduce reaction times from days to minutes and significantly improve yields.[8] For instance, using acetic acid as both solvent and catalyst with microwave heating at 160°C can yield excellent results in just 5 minutes.[8]
-
-
Reactant Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction. The 2-aminoaryl aldehyde or ketone can be prone to self-polymerization.[4]
Q2: I am observing significant side product formation, particularly from the self-condensation of my ketone. How can I minimize this?
A2: Self-condensation of the ketone is a common side reaction, especially under basic conditions.[9] To mitigate this, consider the following strategies:
-
Switch to Acidic Conditions: If you are using a base catalyst, switching to an acid catalyst can often reduce the aldol condensation of the ketone.
-
Use an Imine Analog: Instead of the o-aminoaryl ketone, using its imine analog can prevent the self-condensation of the ketone reactant.[1]
-
One-Pot Procedures: A one-pot method starting from o-nitroarylcarbaldehydes, which are reduced in situ to the corresponding amino compound before the condensation step, can be a highly effective strategy.[10] This approach avoids the isolation of the often unstable o-aminoaryl ketone.[4]
Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity with unsymmetrical ketones is a known challenge in the Friedländer synthesis.[1] Here are several approaches to control the regioselectivity:
-
Introduce a Directing Group: Attaching a phosphoryl group to the α-carbon of the ketone can direct the condensation to achieve a single regioisomer.[1]
-
Amine Catalysis: The use of specific amine catalysts can favor the formation of one regioisomer over the other.[1]
-
Ionic Liquids: Performing the reaction in an ionic liquid as the solvent has been shown to improve regioselectivity in some cases.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedländer synthesis?
A1: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][11] There are two plausible mechanisms. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring. The second mechanism proposes the initial formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and subsequent dehydration.[12]
Q2: Can the Friedländer synthesis be performed under "green" conditions?
A2: Yes, significant progress has been made in developing more environmentally friendly Friedländer synthesis protocols. One notable example is the use of water as a solvent, which can proceed without a catalyst at elevated temperatures, offering high yields and avoiding the use of hazardous organic solvents.[6][7] Additionally, the use of reusable solid acid catalysts like zeolites contributes to a greener process by simplifying catalyst recovery and minimizing waste.[4] Electrochemically assisted methods have also been developed, which avoid the use of chemical reagents and reduce waste.[13]
Q3: Are there alternatives to the classic Friedländer synthesis for preparing quinolines?
A3: Yes, several other named reactions exist for the synthesis of quinolines, including the Skraup, Doebner-von Miller, Combes, and Pfitzinger reactions.[3][6] Each of these methods has its own advantages and is suited for different starting materials and substitution patterns on the final quinoline product.
Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the Friedländer synthesis from various literature reports, providing a comparative overview of different catalytic systems and their efficiencies.
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | 2-Aminobenzaldehyde | Cyclohexanedione | Water | 70 | 3 h | 97 | [6] |
| Acetic Acid (neat) | 2-Aminobenzophenone | Cyclic Ketones | Acetic Acid | 160 (Microwave) | 5 min | Excellent | [8] |
| H-ZSM-5h | 2-Aminobenzaldehyde | Acetone | Not Specified | Not Specified | Not Specified | 82-93 | [4] |
| Nano-crystalline Sulfated Zirconia | 2-Aminoarylketones | Carbonyl Compounds | Ethanol | Reflux | Short | High | [4] |
| Ceric Ammonium Nitrate (10 mol%) | 2-Aminoarylketones | Active Methylene Compounds | Not Specified | Ambient | 45 min | High | [14] |
| Iodine (10 mol%) | 2-Aminoaryl Ketone | Active Methylene Compound | Not Specified | 80-100 | Not Specified | Not Specified | [15] |
Note: "Excellent" and "High" yields are as reported in the source literature without a specific numerical value.
Experimental Protocols
General Protocol for Catalyst-Free Friedländer Synthesis in Water
This protocol is based on the work of Shen et al. for a green and efficient synthesis of quinolines.[6]
-
Reaction Setup: In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol) and the ketone (1.2 mmol) in water (5 mL).
-
Reaction: Heat the mixture to 70°C with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry to obtain the pure quinoline derivative. If the product does not precipitate, it can be extracted with a suitable organic solvent.
General Protocol for Microwave-Assisted Friedländer Synthesis
This protocol is adapted from a rapid microwave-assisted methodology.[8]
-
Reaction Setup: In a microwave reaction vial, combine the 2-aminophenylketone (1.0 mmol) and the cyclic ketone (1.2 mmol) with neat acetic acid (2-3 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160°C for 5 minutes.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Isolation: Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate. The product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Friedländer synthesis of quinolines.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 8-chloroquinolin-2(1H)-one Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of 8-chloroquinolin-2(1H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Decreased Yield Upon Scale-Up
Q1: We are observing a significant drop in yield when scaling up our synthesis from a 10 g to a 500 g scale. What are the likely causes and how can we mitigate this?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side-products and impurities. Similarly, inadequate heat removal can cause thermal runaway, leading to the degradation of both reactants and products.[1]
-
Troubleshooting:
-
Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure better homogeneity.
-
Optimize Reagent Addition: Instead of adding reagents all at once, use a controlled addition profile via a syringe pump or dropping funnel. This helps to manage the reaction exotherm and maintain a consistent temperature.
-
Enhance Heat Transfer: Ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider using a reactor with a higher surface-area-to-volume ratio or implementing cooling coils.
-
-
-
Changes in Reaction Kinetics: The reaction kinetics can be affected by the change in the surface-area-to-volume ratio at a larger scale, which can alter the rate of heat and mass transfer.
-
Solvent Effects: A solvent that was suitable for a small-scale reaction might not be optimal for a large-scale process due to factors like boiling point, viscosity, or safety considerations. A solvent with a higher boiling point can allow for a wider operating temperature range and better process control.
Issue 2: Incomplete Reaction or Slow Reaction Rate
Q2: Our large-scale reaction is proceeding much slower than the lab-scale experiment, and we are observing a significant amount of unreacted starting material. What could be the cause?
A: Slow or incomplete reactions at scale can be due to several factors.
-
Inadequate Mixing: As mentioned previously, poor mixing can lead to a non-homogeneous reaction mixture, where reactants are not in sufficient contact.
-
Insufficient Heating: Heating a large volume of solvent and reactants uniformly can be challenging. "Hot spots" might exist near the reactor walls, while the core of the mixture remains below the optimal reaction temperature.
-
Catalyst Deactivation: If a catalyst is used, it may be deactivating more rapidly at a larger scale due to impurities in the starting materials or solvents, or due to localized high temperatures.
-
Troubleshooting:
-
Verify Temperature Distribution: Use multiple temperature probes to monitor the temperature at different points within the reactor.
-
Catalyst Loading: Re-evaluate the catalyst loading for the larger scale. It may need to be slightly increased to compensate for any deactivation.
-
Purity of Reagents: Ensure the starting materials and solvents are of high purity, as trace impurities can have a more significant impact on a larger scale.
-
-
Issue 3: Formation of Impurities and Side-Products
Q3: We are observing the formation of significant amounts of byproducts, particularly other chlorinated isomers, during the scale-up of the chlorination step. How can we improve the selectivity?
A: The formation of isomers and other byproducts is a common challenge in chlorination reactions, especially at a larger scale where temperature and concentration gradients can be more pronounced.
-
Poor Temperature Control: Chlorination reactions are often exothermic. Inadequate temperature control can lead to over-chlorination or chlorination at undesired positions.
-
Non-optimal Reagent Stoichiometry and Addition: The ratio of the chlorinating agent to the substrate is critical. An excess of the chlorinating agent can lead to the formation of di- and tri-chlorinated byproducts. The rate of addition also plays a crucial role.
-
Choice of Chlorinating Agent: Different chlorinating agents can exhibit different selectivities.
-
Troubleshooting:
-
Precise Temperature Control: Maintain a constant and uniform temperature throughout the reaction.
-
Controlled Addition of Chlorinating Agent: Add the chlorinating agent slowly and sub-surface to ensure rapid mixing and to avoid localized high concentrations.
-
Evaluate Different Chlorinating Agents: Consider screening different chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas under controlled conditions to find the one with the best selectivity for the 8-position.[2]
-
-
Issue 4: Difficulties in Product Isolation and Purification
Q4: We are struggling with the isolation of a consistent crystalline form of this compound at a large scale, and the purification by column chromatography is not practical. What are our options?
A: Product isolation and purification are often significant hurdles in scaling up production.
-
Crystallization Issues: The cooling rate, solvent system, and presence of impurities can all affect the crystal form and purity of the final product.
-
Impurity Profile: The impurity profile may be different at a larger scale, with some impurities being more difficult to remove by simple crystallization.
-
Troubleshooting:
-
Optimize Crystallization Conditions:
-
Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find the optimal system for recrystallization. A good starting point for quinoline derivatives is often a mixture of ethanol and water.[3]
-
Controlled Cooling: Implement a controlled cooling profile to promote the growth of larger, purer crystals.
-
Seeding: Use a small amount of pure product as seed crystals to induce crystallization.
-
-
Alternative Purification Methods:
-
Slurry Washing: Washing the crude product with a solvent in which the desired product is sparingly soluble can be an effective way to remove more soluble impurities.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be a viable, albeit more expensive, option for removing closely related impurities.[3]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?
A: The most common synthetic pathway is the direct chlorination of quinolin-2(1H)-one.[2] This is often preferred for scale-up due to its atom economy and fewer reaction steps. Alternative multi-step syntheses, such as the Conrad-Limpach or Doebner-von Miller reactions starting from 2-chloroaniline, are also possible but may be more complex to optimize for large-scale production.[4][5]
Q2: What are the key safety considerations when scaling up the production of this compound?
A: Key safety considerations include:
-
Handling of Chlorinating Agents: Many chlorinating agents are corrosive, toxic, and react violently with water. Ensure proper personal protective equipment (PPE) is used, and the reaction is carried out in a well-ventilated area.
-
Exothermic Reactions: The chlorination and cyclization steps can be exothermic. A thorough thermal hazard assessment should be conducted before scaling up to prevent thermal runaway.
-
Solvent Handling: Large quantities of flammable and potentially toxic solvents may be used. Ensure proper grounding of equipment to prevent static discharge and have appropriate fire suppression systems in place.
Q3: How can I monitor the progress of the reaction at a large scale?
A: At-line or in-line process analytical technology (PAT) can be invaluable for monitoring large-scale reactions. Techniques such as HPLC, UV-Vis spectroscopy, or infrared (IR) spectroscopy can provide real-time information on the concentration of reactants, products, and byproducts, allowing for better process control.
Q4: What are the expected major byproducts in the synthesis of this compound?
A: The major byproducts are typically other chlorinated isomers of quinolin-2(1H)-one, such as 5-chloroquinolin-2(1H)-one and 5,8-dichloroquinolin-2(1H)-one. The relative amounts of these byproducts will depend on the specific reaction conditions and the chlorinating agent used.
Data Presentation
Table 1: Comparison of Chlorinating Agents for the Synthesis of this compound (Representative Data)
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| SO₂Cl₂ | Acetic Acid | 25-30 | 4 | 75 | 92 |
| NCS | Acetonitrile | 80 | 6 | 82 | 95 |
| Cl₂ gas | Dichloromethane | 0-5 | 2 | 70 | 88 |
| PCl₅ | Toluene | 100 | 3 | 65 | 85 |
Table 2: Recrystallization Solvents for Purification of this compound
| Solvent/Solvent System | Recovery (%) | Purity Achieved (%) | Notes |
| Ethanol/Water | 85 | >98% | Good for removing polar impurities. |
| Acetic Acid/Water | 80 | >97% | Can be effective but may require additional washing to remove residual acid. |
| Toluene | 75 | >96% | Good for removing non-polar impurities. |
| Ethyl Acetate/Hexane | 70 | >95% | Useful for less polar impurities. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Chlorination of Quinolin-2(1H)-one
This protocol is a representative example and may require optimization for specific equipment and scales.
Materials:
-
Quinolin-2(1H)-one
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet, add quinolin-2(1H)-one (1.0 eq) and anhydrous acetonitrile (10 mL per gram of quinolin-2(1H)-one).
-
Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes.
-
Heating: Heat the mixture to 80 °C with stirring until all the quinolin-2(1H)-one has dissolved.
-
Addition of Chlorinating Agent: Slowly add N-chlorosuccinimide (1.1 eq) portion-wise over 1-2 hours, maintaining the temperature at 80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the acetonitrile under reduced pressure.
-
Work-up: To the residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A troubleshooting guide for addressing low yield issues during scale-up.
References
preventing degradation of 8-chloroquinolin-2(1H)-one during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-chloroquinolin-2(1H)-one. The information provided will help in preventing the degradation of this compound during storage and throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions. Adherence to these guidelines will minimize degradation and preserve the integrity of the compound.
| Storage Format | Temperature | Duration | Additional Recommendations |
| Solid | Room Temperature | Short-term | Store in a dry, cool, and well-ventilated place. Protect from light. |
| -20°C | Long-term | Keep container tightly closed. | |
| In Solvent | -20°C | 1 month | Store under a nitrogen atmosphere.[1] |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Stored under nitrogen.[1] |
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can lead to rapid degradation of the compound.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure of this compound, a lactam, and data from related quinolinone compounds, the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.
-
Oxidation: The quinolinone ring system can be oxidized, potentially leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, possibly through radical mechanisms or photohydrolysis.[2]
Below is a diagram illustrating the probable degradation pathways.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the stability and degradation of this compound.
Problem 1: Loss of compound potency or presence of unexpected impurities in stored samples.
| Possible Cause | Troubleshooting Steps |
| Improper Storage Conditions | - Verify that the compound is stored at the recommended temperature (see FAQ 1). - Ensure the container is tightly sealed to prevent moisture absorption. - Protect the compound from light by using an amber vial or storing it in the dark. |
| Contamination | - Use high-purity solvents for preparing stock solutions. - Avoid introducing contaminants by using clean labware. |
| Freeze-Thaw Cycles | - Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. |
Problem 2: Inconsistent experimental results.
| Possible Cause | Troubleshooting Steps |
| Degradation during experiment | - Prepare fresh solutions of this compound for each experiment. - Avoid prolonged exposure of solutions to ambient light and temperature. - Check the pH of your experimental solutions to ensure they are within a stable range for the compound. |
| Interaction with other reagents | - Review the compatibility of all reagents in your assay with this compound (see FAQ 2). |
Below is a logical workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[3][4]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature and monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
Dilute samples with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at a high temperature (e.g., 70°C) for a specified period.
-
Also, expose a solution of the compound to the same thermal stress.
-
At various time points, dissolve the solid or dilute the solution for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
The workflow for a forced degradation study is depicted below.
Protocol 2: Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for separating the parent compound from any degradation products.
Objective: To develop an HPLC method for the quantitative analysis of this compound and its degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | Determined by UV-Vis scan of this compound (typically in the range of 220-350 nm). |
| Injection Volume | 10-20 µL |
Method Development and Validation:
-
Method Development:
-
Optimize the mobile phase composition, pH, and column to achieve good resolution between the parent compound and all degradation products formed during the forced degradation study.
-
The goal is to have a retention time for the parent peak that is well-separated from any impurity peaks.
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: Measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
References
troubleshooting low yield in Conrad-Limpach-Knorr quinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in the Conrad-Limpach-Knorr synthesis of quinolines.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and other undesirable outcomes during the synthesis.
Q1: My overall yield for the 4-hydroxyquinoline product is significantly lower than expected. What are the most common causes?
Low yields in the Conrad-Limpach synthesis can often be attributed to several critical factors throughout the two-step process. The primary areas to investigate are the reaction temperature, the choice of solvent for the high-temperature cyclization, and the potential for competing side reactions.[1][2]
A crucial aspect of this synthesis is the temperature control during the initial condensation of the aniline and the β-ketoester.[3] Moderate temperatures favor the formation of the kinetic product, a β-aminoacrylate, which is the necessary intermediate for obtaining the desired 4-hydroxyquinoline.[2][3] If the temperature during this first step is too high (around 140°C or more), the reaction can favor the thermodynamic product, a β-ketoanilide.[2][3] This intermediate then leads to the formation of the isomeric 2-hydroxyquinoline via the competing Knorr quinoline synthesis, thereby reducing the yield of your target compound.[3]
The second step, the thermal cyclization of the β-aminoacrylate intermediate, is also highly sensitive to reaction conditions. Insufficiently high temperatures (typically requiring around 250°C) will result in an incomplete reaction and consequently, a low yield of the final product.[1][3] The choice of solvent is also critical in this step to achieve and maintain the necessary high temperature for efficient cyclization.[3][4]
Q2: The cyclization step of my Conrad-Limpach synthesis is either failing or resulting in a very low yield. How can I troubleshoot this?
A failing or low-yielding cyclization step is a frequent challenge and is almost always linked to the reaction temperature and the solvent used.[1][4]
-
Temperature Control: The electrocyclic ring closure requires significant thermal energy to overcome the activation barrier, which includes the temporary loss of aromaticity in the aniline ring.[4] It is imperative to ensure your experimental setup can safely and consistently achieve and maintain the required temperature, which is often around 250°C.[1][3] Using a high-temperature thermometer and an appropriate heating apparatus like a sand bath or a high-quality heating mantle is essential for accurate temperature control.[1]
-
Solvent Selection: The solvent plays a critical role in the success of the cyclization. High-boiling, inert solvents are necessary to reach the high temperatures required for the reaction to proceed efficiently.[3][4] Historically, solvents like mineral oil and diphenyl ether have been used.[2][4] While effective, they can be inconvenient to work with.[4] Research has shown that the yield of the 4-hydroxyquinoline product generally increases with the boiling point of the solvent.[4] Alternative, less hazardous, and more user-friendly solvents have been identified.[3][4]
Q3: I seem to be getting a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline. How can I improve the selectivity for the 4-hydroxyquinoline product?
The formation of a mixture of 2- and 4-hydroxyquinolines is a classic problem of regioselectivity in the Conrad-Limpach-Knorr synthesis and is directly related to the temperature of the initial condensation step.[2][3]
To selectively synthesize the 4-hydroxyquinoline, the initial reaction between the aniline and the β-ketoester should be carried out under kinetic control, which means using moderate temperatures (e.g., room temperature to 100°C).[2][5] This promotes the attack of the aniline's nitrogen atom on the more reactive keto group of the β-ketoester, leading to the formation of the β-aminoacrylate intermediate.[2]
Conversely, higher temperatures (e.g., 140°C) favor the thermodynamic product, where the aniline attacks the less reactive ester group, forming a β-ketoanilide.[2] This anilide is the precursor to the 2-hydroxyquinoline isomer via the Knorr synthesis.[2][3] Therefore, careful temperature control in the first step is the most critical factor for controlling the regioselectivity of the final product.
The following diagram illustrates the competing reaction pathways:
Q4: My crude product is impure. What are the recommended purification techniques for quinoline derivatives?
Obtaining a high-purity quinoline derivative is essential, and the choice of purification method can significantly impact the final yield and purity.[6] Several techniques can be employed, and the optimal choice depends on the scale of the reaction, the nature of the impurities, and the desired final purity.[6]
-
Distillation: Steam distillation followed by vacuum distillation is a robust and scalable method, particularly effective for separating quinoline from non-volatile impurities or compounds with significantly different boiling points.[6]
-
Crystallization (Salt Formation): This is a powerful technique for achieving very high purity.[6] The crude quinoline can be converted to a salt, such as the phosphate or picrate, which is then crystallized.[7] The purified salt is then neutralized to regenerate the pure quinoline.[7]
-
Column Chromatography: This technique provides the highest resolution and is ideal for purifying small quantities of material to very high purity or for separating complex mixtures of closely related quinoline derivatives.[6]
Data on Solvent Effects in Cyclization
The choice of solvent in the high-temperature cyclization step has a significant impact on the reaction yield. The following table summarizes the effect of different solvents on the yield of 4-hydroxy-2-methyl-6-nitroquinoline.[4]
| Solvent | Boiling Point (°C) | Yield (%) |
| Ethyl Benzoate | 212 | 41 |
| Methyl Benzoate | 199 | 35 |
| Isobutyl Benzoate | 240 | 60 |
| Dowtherm A | 257 | 65 |
| Diphenyl Ether | 259 | 62 |
| 1,2,4-Trichlorobenzene | 214 | 60 |
| 2-Nitrotoluene | 222 | 60 |
| 2,6-di-tert-butylphenol | 264 | 65 |
Experimental Protocols
Protocol 1: Synthesis of a 4-Hydroxyquinoline Derivative [3]
This protocol is a typical procedure for the Conrad-Limpach synthesis.
Step 1: Synthesis of the β-Aminoacrylate Intermediate
-
To a solution of the substituted aniline (1.0 equivalent) in a suitable solvent (e.g., toluene), add the β-ketoester (e.g., ethyl acetoacetate, 1.1 equivalents).
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed during the condensation.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude β-aminoacrylate intermediate from Step 1.
-
Add a high-boiling solvent (refer to the table above for options). The recommended ratio is approximately 10-20 mL of solvent per gram of intermediate.
-
Heat the mixture with stirring to the desired temperature (typically 250-260°C).
-
Maintain the reaction at this temperature for 30-60 minutes.
-
Monitor the progress of the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate. If not, the solvent volume can be reduced under vacuum, or a non-polar solvent like hexanes can be added to induce precipitation.
-
Collect the solid product by filtration.
-
The crude 4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
The following workflow provides a visual guide to the experimental process:
Frequently Asked Questions (FAQs)
Q: What is the fundamental principle of the Conrad-Limpach-Knorr synthesis?
The Conrad-Limpach-Knorr synthesis is a method for producing quinoline derivatives.[8][9] It involves the condensation of an aniline with a β-ketoester.[2] The reaction can proceed via two different pathways depending on the reaction temperature.[10][11] At moderate temperatures, it yields a 4-hydroxyquinoline (Conrad-Limpach synthesis), while at higher temperatures during the initial condensation, it produces a 2-hydroxyquinoline (Knorr synthesis).[2][9]
Q: Is an acid catalyst always necessary in the first step?
While the condensation can proceed without a catalyst, adding a catalytic amount of a weak acid, such as acetic acid, is common practice to facilitate the formation of the enamine intermediate.[3] The reaction mechanism involves several tautomerizations that can be catalyzed by acid.[2]
Q: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the initial condensation and the final cyclization steps.[1][3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q: Are there any safety precautions I should be aware of?
Yes, this synthesis involves very high temperatures, especially during the cyclization step.[1] It is crucial to use appropriate safety equipment, such as a fume hood and personal protective equipment. Ensure that the glassware is in good condition and suitable for high-temperature work. The high-boiling solvents used can also be hazardous, so it is important to consult their safety data sheets (SDS) before use.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 8. jptcp.com [jptcp.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Validation & Comparative
Comparative Antimicrobial Efficacy: 8-chloroquinolin-2(1H)-one vs. Ciprofloxacin
A Guide for Researchers and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. This guide provides a comparative analysis of the antimicrobial efficacy of 8-chloroquinolin-2(1H)-one, a quinolinone derivative, and ciprofloxacin, a widely used fluoroquinolone antibiotic. While extensive data exists for ciprofloxacin, a benchmark antibiotic, information on the antimicrobial profile of this compound is less comprehensive. This guide synthesizes the available experimental data to offer a comparative perspective for researchers in drug discovery and development.
Executive Summary
Data Presentation: Antimicrobial Efficacy
Direct comparative studies providing MIC values for this compound against the same bacterial panel as ciprofloxacin are limited. The following table summarizes the typical MIC ranges for ciprofloxacin against common pathogens and includes available data for related quinolinone compounds to offer a tentative comparison.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Ciprofloxacin MIC (µg/mL) | This compound & Related Compounds MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 0.12 - 256 | Data not available for this compound. A related compound, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has shown high potency against methicillin-resistant Staphylococcus aureus (MRSA).[4] |
| Streptococcus pneumoniae | 0.12 - 8 | Data not available for this compound. A related 8-chloroquinolone derivative was found to be 30 times more potent than trovafloxacin against Streptococcus pneumoniae.[4] |
| Enterococcus faecalis | 0.25 - >256 | Data not available |
| Gram-Negative Bacteria | ||
| Escherichia coli | ≤0.015 - >32 | Data not available |
| Pseudomonas aeruginosa | 0.25 - >128 | Data not available |
| Klebsiella pneumoniae | 0.03 - >32 | Data not available |
Note: The MIC values for ciprofloxacin are typical ranges and can vary based on the bacterial strain and resistance mechanisms. Data for related compounds to this compound are provided for directional insight and are not a direct measure of its efficacy.
Mechanisms of Action
Ciprofloxacin: As a fluoroquinolone, ciprofloxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] By targeting the A subunit of DNA gyrase, ciprofloxacin prevents the resealing of the DNA double-strand, leading to single-stranded DNA breaks and subsequent exonucleolytic degradation.[5] Inhibition of topoisomerase IV interferes with the separation of replicated chromosomal DNA into daughter cells during cell division.[1] This dual-targeting mechanism ultimately results in the cessation of DNA replication and cell death.[5]
This compound: The precise mechanism of antimicrobial action for this compound has not been fully elucidated. However, it is believed to differ from that of fluoroquinolones. The proposed mechanisms include the disruption of bacterial cell membrane integrity or interference with essential bacterial enzymatic processes.[3] The chlorine substitution at the 8-position is thought to enhance its biological activity.[4] Some related quinolinone derivatives have been suggested to act as metal chelators, depriving bacteria of essential metal ions.
Experimental Protocols
The following are generalized experimental protocols for determining the antimicrobial efficacy of a compound. Specific details may vary between studies.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound or ciprofloxacin) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Visualizing the Mechanisms
Ciprofloxacin's Mechanism of Action
The following diagram illustrates the established mechanism of action for ciprofloxacin.
Caption: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and inhibition of cell division.
Postulated Mechanism of this compound
This diagram depicts the hypothesized mechanisms of action for this compound based on available literature for related compounds.
Caption: Postulated mechanisms of this compound involve cell membrane disruption or enzyme inhibition.
Conclusion
Ciprofloxacin remains a potent, broad-spectrum antibiotic with a well-characterized mechanism of action. While this compound and its derivatives show promise as a class of antimicrobial compounds, further research is critically needed to establish a comprehensive antimicrobial profile. Specifically, detailed studies determining the MIC values against a wide array of clinically relevant bacteria are required for a direct and meaningful comparison with established antibiotics like ciprofloxacin. Elucidation of its precise mechanism of action will also be crucial for its future development and potential to address antimicrobial resistance. This guide serves as a starting point for researchers, highlighting the current state of knowledge and the existing data gaps that need to be addressed in future studies.
References
- 1. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cytotoxicity: 8-chloroquinolin-2(1H)-one and Doxorubicin
A Head-to-Head Look at a Novel Quinolinone Derivative and a Chemotherapy Staple
In the landscape of anticancer drug discovery, the quest for novel compounds with high efficacy and selectivity remains a paramount objective. This guide provides a comparative overview of the cytotoxic properties of 8-chloroquinolin-2(1H)-one, a quinolinone derivative with therapeutic potential, and Doxorubicin, a widely used anthracycline antibiotic in chemotherapy. While extensive data exists for Doxorubicin, the cytotoxic profile of this compound is an emerging area of research. This comparison synthesizes available data to offer insights for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Profile
Direct comparative studies detailing the IC50 values of this compound against a panel of cancer cell lines are not yet available in peer-reviewed literature. However, the anticancer potential of quinolinone derivatives is well-documented, with substitutions on the quinoline ring playing a crucial role in their biological activity. Studies on related compounds suggest that the presence of a chlorine atom at the 8-position may enhance cytotoxic effects.[1] For context, a study on the related compound 8-hydroxyquinoline demonstrated an IC50 value of 9.33 ± 0.22 µM in HCT 116 cells, which is comparable to the IC50 value of 5.6 ± 0.1 µM for Doxorubicin in the same cell line, indicating the potential for significant cytotoxic activity in this class of compounds.[2]
Doxorubicin, a cornerstone of many chemotherapy regimens, exhibits a broad spectrum of activity against various cancer cell lines. However, its IC50 values can vary significantly depending on the cell line's origin, genetic makeup, and the experimental conditions. The following table summarizes representative IC50 values for Doxorubicin in several common cancer cell lines.
Table 1: Comparative Cytotoxicity Data (IC50 Values in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Doxorubicin | ~0.1 - 8.3 µM[3][4][5][6] | ~0.4 - 5.03 µM[7][8] | >20 µM (resistant)[3][9] | ~0.2 - 2.92 µM[3][10][11][12][13][14][15] |
Note: The IC50 values for Doxorubicin are compiled from multiple sources and show a range due to variations in experimental protocols (e.g., incubation time, assay method). This highlights the importance of direct comparative studies under identical conditions.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is a critical step in preclinical drug development. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.
Generalized MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound or Doxorubicin) and a vehicle control. A positive control (a known cytotoxic agent) is also typically included.
-
Incubation: The plates are incubated for a specified period, commonly 24, 48, or 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which a compound induces cell death is crucial for its development as a therapeutic agent.
This compound: A Look into the Quinolinone Family
While the specific signaling pathways activated by this compound are still under investigation, studies on other quinolinone derivatives provide valuable insights. It is hypothesized that quinolinones may exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of key enzymes like topoisomerase, or by interacting with specific receptors on cancer cells.[1] Research on related quinolinone and quinazolinone derivatives suggests that they can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][17] This often involves the activation of caspase cascades, modulation of the Bax/Bcl-2 protein ratio, and cell cycle arrest.[16]
Doxorubicin: A Multi-faceted Mechanism of Action
Doxorubicin's cytotoxic effects are attributed to a combination of mechanisms. Its primary mode of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.
Doxorubicin is also known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The induction of apoptosis by Doxorubicin is a complex process involving both the intrinsic and extrinsic pathways. It can activate p53, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.
Conclusion
While Doxorubicin remains a potent and widely used chemotherapeutic agent, the exploration of novel compounds like this compound is vital for expanding the arsenal of anticancer therapies. Preliminary evidence from related quinolinone derivatives suggests that this compound holds promise as a cytotoxic agent. However, a definitive comparison of its potency against Doxorubicin necessitates direct experimental evaluation under standardized conditions. Future research should focus on determining the IC50 values of this compound across a broad panel of cancer cell lines and elucidating its specific molecular mechanisms of action. Such studies will be instrumental in defining its potential role in cancer therapy.
References
- 1. This compound (23981-25-1) for sale [vulcanchem.com]
- 2. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline [mdpi.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jrmds.in [jrmds.in]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Halogenated Quinolin-2(1H)-ones: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of halogen atoms to this core structure has been a key strategy in the development of potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated quinolin-2(1H)-ones, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
Anticancer Activity: A Comparative Analysis
Halogenated quinolin-2(1H)-ones have demonstrated significant potential as anticancer agents. The nature and position of the halogen substituent, along with other structural modifications, play a crucial role in their cytotoxic and inhibitory activities against various cancer cell lines and molecular targets.
Comparative Biological Activity Data
The following table summarizes the in vitro anticancer activity of various halogenated quinolin-2(1H)-one derivatives against different cancer cell lines. The data highlights the impact of halogen substitution on their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Structure | Halogen Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3-(4-chlorophenyl)-1-(3-methyl-1-phenyl-2-naphthyl)-2-propen-1-one | 4-Cl | RAW | >100% inhibition | [1] |
| 2 | [(7-chloroquinolin-4-yl)amino]chalcone derivative | 7-Cl | LNCaP (Prostate) | 7.93 ± 2.05 | [1] |
| 3 | [(7-chloroquinolin-4-yl)amino]chalcone derivative with H at position 3 or 4 | 7-Cl | LNCaP (Prostate) | 7.11 ± 2.06 | [1] |
| 4 | [(7-chloroquinolin-4-yl)amino]chalcone derivative with halogen at position 3 or 4 | 7-Cl, additional halogen | LNCaP (Prostate) | 6.95 ± 1.62 | [1] |
| 5a | Quinoline-based EGFR/HER-2 inhibitor | - | MCF-7 (Breast) | 0.034 | [2] |
| III | Quinoline-based EGFR/HER-2 inhibitor | - | MCF-7 (Breast) | 0.023 | [2] |
Key SAR Insights for Anticancer Activity:
-
Halogen Position: The position of the halogen atom on the quinolinone ring significantly influences activity. For instance, chloro-substituted quinoline-chalcone hybrids have shown potent anticancer effects.[1]
-
Multiple Halogenation: The presence of more than one halogen atom, such as in some [(7-chloroquinolin-4-yl)amino]chalcone derivatives, can enhance cytotoxic activity against prostate cancer cells.[1]
-
Hybrid Molecules: Hybridization of the quinolin-2-one scaffold with other pharmacophores, such as chalcones, is a successful strategy for developing potent anticancer agents.[1][3] The combination of a quinolin-2-one moiety with imidazole or benzimidazole rings has also yielded clinically used anticancer drugs like Tipifarnib and Dovitinib.[3]
-
Target Specificity: Some quinolin-2(1H)-one derivatives have been identified as potent inhibitors of specific anticancer targets like protein kinase B (Akt) and IkB kinase.[1] More recently, derivatives have been designed as dual inhibitors of EGFR and HER-2.[2]
Antimicrobial Activity: A Comparative Analysis
Halogenated quinolines and their quinolin-2(1H)-one analogues have emerged as a promising class of antimicrobial agents, particularly against drug-resistant bacteria and their biofilms.[4][5][6]
Comparative Biological Activity Data
The table below presents the antimicrobial activity of selected halogenated quinoline derivatives, showcasing their minimum inhibitory concentrations (MIC) and minimum biofilm eradication concentrations (MBEC).
| Compound ID | Structure | Halogen Substituent(s) | Bacterial Strain | MIC (µM) | MBEC (µM) | Reference |
| HQ 2 | Halogenated quinoline with polar functionality at position 2 | Halogenated | MRSE 35984 | 0.59 | 2.35 | [4][6] |
| HQ-3 | Halogenated quinoline | Halogenated | MRSE | - | 3.0 | [5] |
| HQ-4 | Halogenated quinoline | Halogenated | VRE | - | 1.0 | [5] |
| HQ-5 | Halogenated quinoline | Halogenated | VRE | - | 1.0 | [5] |
| HQ-6 | Halogenated quinoline | Halogenated | MRSA | - | 125 | [5] |
| HQ-6 | Halogenated quinoline | Halogenated | VRE | - | 1.0 | [5] |
| 7-bromo-8HQ | 7-bromo-8-hydroxyquinoline | 7-Br | Gram-negative bacteria | - | - | [7] |
| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | 5-Cl, 7-I | Gram-negative bacteria | - | - | [7] |
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity: The lipophilicity, influenced by halogenation, plays a critical role in the antibacterial and biofilm-eradication activities of these compounds.[4]
-
Polar Functionality: The introduction of polar appendages at the 2-position of the halogenated quinoline scaffold can be well-tolerated and lead to enhanced activity against specific pathogens like Staphylococcus epidermidis.[4]
-
Biofilm Eradication: Several halogenated quinolines have demonstrated potent activity in eradicating established biofilms of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE).[5]
-
Mechanism of Action: Unlike many conventional antibiotics, some halogenated quinolines exhibit low hemolytic activity, suggesting they do not primarily act by disrupting bacterial membranes.[5]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the comparative evaluation of novel compounds. Below are outlines of common protocols used to assess the anticancer and antimicrobial activities of halogenated quinolin-2(1H)-ones.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (halogenated quinolin-2(1H)-ones) and a positive control (e.g., doxorubicin) for a specified period (e.g., 24-96 hours).[1]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Antimicrobial Activity: Disk Diffusion Method
This method is a preliminary screening tool to assess the antibacterial activity of synthesized compounds.[8]
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the bacterial suspension.
-
Disk Application: Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.[8]
Antimicrobial Activity: Determination of MIC and MBEC
-
Minimum Inhibitory Concentration (MIC): This is determined using broth microdilution methods. Serial dilutions of the compounds are prepared in a 96-well plate, and a standardized bacterial suspension is added. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after incubation.[4]
-
Minimum Biofilm Eradication Concentration (MBEC): Biofilms are grown on the pegs of a Calgary Biofilm Device (CBD). The pegs are then exposed to serial dilutions of the compounds. The MBEC is the minimum concentration required to eradicate the established biofilm.[5]
Visualizing Structure-Activity Relationships and Workflows
Understanding the logical connections in SAR and experimental processes is facilitated by visual diagrams.
Caption: Logical relationship of structural modifications to the quinolin-2(1H)-one core and their impact on anticancer activity.
Caption: A typical experimental workflow for evaluating the antimicrobial properties of novel halogenated quinolin-2(1H)-ones.
References
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 2. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potental of Quinolin-2 H-one Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
Validating the Mechanism of Action of 8-chloroquinolin-2(1H)-one: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of 8-chloroquinolin-2(1H)-one, a synthetic heterocyclic compound with potential therapeutic applications. Drawing on experimental data from related quinoline and quinolinone derivatives, this document outlines hypothesized mechanisms, key experimental protocols for their validation, and a comparative analysis with alternative compounds.
Hypothesized Mechanisms of Action
Based on the known biological activities of quinolinone-based compounds, the primary hypothesized mechanisms of action for this compound include anticancer and antimicrobial effects. These activities are likely mediated through one or more of the following pathways:
-
DNA Intercalation and Damage: The planar quinoline ring structure is capable of intercalating between DNA base pairs, leading to conformational changes, inhibition of DNA replication and transcription, and ultimately, cell cycle arrest and apoptosis.[1][2][3][4][5][6]
-
Enzyme Inhibition: Quinolinone derivatives have been shown to inhibit various enzymes crucial for cellular processes. Key targets may include topoisomerases, crucial for DNA topology, and other kinases involved in signaling pathways.[7][8][9][10]
-
Induction of Apoptosis: By causing cellular stress through DNA damage or enzyme inhibition, this compound may trigger programmed cell death (apoptosis) through the activation of caspase cascades.[5][11][12]
-
Disruption of Microbial Processes: In microorganisms, the compound may interfere with essential processes such as cell wall synthesis, DNA gyrase activity, or membrane integrity.[8][13]
Comparative Data Presentation
To objectively assess the efficacy of this compound, its performance should be benchmarked against established therapeutic agents with similar proposed mechanisms.
Table 1: Comparative Anticancer Activity (Hypothetical Data)
| Compound | Target Cell Line | IC50 (µM) | Proposed Mechanism | Reference Compound |
| This compound | MDA-MB-231 (Breast) | TBD | DNA Intercalation, Apoptosis Induction | Doxorubicin |
| This compound | A549 (Lung) | TBD | Topoisomerase Inhibition | Etoposide |
| Doxorubicin | MDA-MB-231 (Breast) | 0.5 | DNA Intercalation | - |
| Etoposide | A549 (Lung) | 2.0 | Topoisomerase II Inhibition | - |
TBD: To Be Determined through experimentation.
Table 2: Comparative Antimicrobial Activity (Hypothetical Data)
| Compound | Microbial Strain | MIC (µg/mL) | Proposed Mechanism | Reference Compound |
| This compound | S. aureus (Gram-positive) | TBD | DNA Gyrase Inhibition | Ciprofloxacin |
| This compound | E. coli (Gram-negative) | TBD | DNA Gyrase Inhibition | Ciprofloxacin |
| Ciprofloxacin | S. aureus (Gram-positive) | 1.0 | DNA Gyrase Inhibition | - |
| Ciprofloxacin | E. coli (Gram-negative) | 0.5 | DNA Gyrase Inhibition | - |
TBD: To Be Determined through experimentation.
Key Experimental Protocols for Mechanism Validation
Detailed methodologies are crucial for reproducible and reliable validation of the mechanism of action.
3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MDA-MB-231, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.[11]
-
3.2. DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
-
Objective: To investigate the ability of this compound to intercalate into double-stranded DNA.
-
Methodology:
-
Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr) in a suitable buffer. EtBr fluoresces strongly when intercalated into DNA.
-
Record the initial fluorescence intensity of the ctDNA-EtBr complex.
-
Titrate the solution with increasing concentrations of this compound.
-
Measure the fluorescence quenching at each concentration. A decrease in fluorescence indicates the displacement of EtBr from the DNA by the compound.
-
Analyze the data using the Stern-Volmer equation to determine the binding constant.
-
3.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis and necrosis by this compound.
-
Methodology:
-
Treat cells with this compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
-
Visualizing Mechanisms and Workflows
4.1. Hypothesized Signaling Pathway for Anticancer Activity
Caption: Proposed apoptotic pathway initiated by this compound.
4.2. Experimental Workflow for Validating DNA Intercalation
Caption: Workflow for the ethidium bromide displacement assay.
4.3. Logical Relationship with Alternative Compounds
Caption: Comparison of this compound with established drugs.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel DNA intercalator, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one induces apoptosis in cancer cells, inhibits the tumor progression and enhances lifespan in mice with tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The genotoxicity of DNA intercalating drug 8-methoxy pyrimido [4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. benchchem.com [benchchem.com]
- 12. Chloroquine synergizes with FTS to enhance cell growth inhibition and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (23981-25-1) for sale [vulcanchem.com]
Selectivity of Quinoline Derivatives for Cancer Cells: A Comparative Analysis
A comprehensive review of the current literature reveals a significant interest in quinoline derivatives as potential anticancer agents. While specific data on the selectivity of 8-chloroquinolin-2(1H)-one for cancer cells versus normal cells is not extensively available in publicly accessible research, studies on structurally related quinoline compounds provide valuable insights into their potential for targeted cancer therapy. This guide compares the performance of several quinoline derivatives, highlighting their selectivity, mechanisms of action, and the experimental frameworks used to evaluate them.
Cytotoxicity Profile of Quinoline Derivatives
The selective cytotoxicity of various quinoline derivatives against cancer cell lines, while showing lesser impact on normal cells, is a key area of investigation. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in these assessments. Below is a summary of reported IC50 values for several quinoline derivatives, illustrating their activity in different cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| 8-Aminoquinoline Glycoconjugate 17 | HCT 116 (Colon Carcinoma) | 116.4 ± 5.9 | NHDF-Neo (Normal Human Dermal Fibroblasts) | > 250 | [1][2] |
| MCF-7 (Breast Adenocarcinoma) | 78.1 ± 9.3 | [1][2] | |||
| 8-Aminoquinoline Glycoconjugate 18 | HCT 116 (Colon Carcinoma) | > 250 | NHDF-Neo (Normal Human Dermal Fibroblasts) | > 250 | [1][2] |
| MCF-7 (Breast Adenocarcinoma) | 134.2 ± 10.3 | [1][2] | |||
| 8-Hydroxyquinoline | HCT 116 (Colon Carcinoma) | 9.33 ± 0.22 | - | - | [1] |
| Quinine | MCF-7 (Breast Adenocarcinoma) | - | - | - | [3] |
| Quinoline-8-sulfonamide 9a | A549 (Lung Carcinoma) | Showed cytotoxic effects | Normal cells | Less cytotoxic | [3] |
| Clioquinol | Various cancer cell lines | Reduced viability | 3T3 (Mouse Fibroblast) | - | [4] |
Note: A lower IC50 value indicates higher potency. The data suggests that some quinoline derivatives, such as the 8-aminoquinoline glycoconjugates, exhibit a degree of selectivity for cancer cells. For instance, compound 17 is significantly more active against MCF-7 cancer cells than against normal fibroblasts.[1][2] It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Mechanisms of Action and Signaling Pathways
The anticancer effects of quinoline derivatives are attributed to several mechanisms, often converging on the induction of apoptosis (programmed cell death) in cancer cells.
Copper-Dependent Proteasome Inhibition: Several quinoline derivatives, including 8-hydroxyquinoline and clioquinol, act as metal chelators.[4][5] These compounds can bind to copper ions and transport them into cancer cells.[5] The resulting copper complexes can inhibit the proteasome, a cellular machinery responsible for protein degradation.[5][6] Inhibition of the proteasome's chymotrypsin (CT)-like activity is a potent stimulus for apoptosis.[5][6] This process appears to be more pronounced in cancer cells, which often have a higher copper content.
Modulation of Apoptotic Signaling Pathways: Quinoline derivatives can influence key signaling pathways that regulate cell survival and death.
-
p53 Pathway Activation: Some quinoline compounds, such as chloroquine, have been shown to activate the p53 tumor suppressor pathway.[7] p53 plays a crucial role in inducing apoptosis in response to cellular stress.
-
NF-κB Inhibition: The transcription factor NF-κB promotes cancer cell survival and proliferation. Certain isoquinoline analogs have been found to inhibit the NF-κB signaling pathway, making cancer cells more susceptible to apoptosis.[8]
-
PKM2 Modulation: The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in cancer metabolism.[3] Quinoline-8-sulfonamide derivatives have been designed to modulate PKM2 activity, leading to reduced cancer cell viability.[3]
Below are diagrams illustrating a generalized experimental workflow for assessing cytotoxicity and a potential signaling pathway influenced by quinoline derivatives.
Caption: A typical workflow for determining the cytotoxic effects of a compound on cancer and normal cell lines.
Caption: A simplified representation of the intrinsic apoptotic pathway that can be activated by quinoline derivatives.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of quinoline derivatives.
Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB Assay)
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinoline derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength.
-
SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B dye. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read at a specific wavelength.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Cells treated with the quinoline derivative are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, caspases, Bcl-2 family proteins).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
References
- 1. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline | MDPI [mdpi.com]
- 2. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Anticancer Activity of Quinolinone Isomers and Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties. The strategic placement of substituents and the isomeric form of the quinolinone core itself can significantly influence the biological activity, making a comparative understanding essential for rational drug design. This guide provides an objective comparison of the anticancer performance of various quinolinone isomers and derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the development of next-generation cancer therapeutics.
Performance Comparison of Quinolinone Derivatives
The anticancer efficacy of quinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of quinolinone derivatives, highlighting the impact of different substitution patterns on their cytotoxic activity. While direct comparative studies on parent quinolinone isomers are not abundant in the literature, the data on their derivatives provide valuable insights into their structure-activity relationships (SAR).
| Compound/Alternative | Target Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [1][2] |
| HCT-116 (Colon Cancer) | 5.34 | [1][2] | |
| MCF-7 (Breast Cancer) | 5.21 | [1][2] | |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [1] |
| MDA-MB-231 (Breast Cancer) | Comparable to Cisplatin/Doxorubicin | [1] | |
| A549 (Lung Cancer) | Comparable to Cisplatin/Doxorubicin | [1] | |
| 2-Quinolone Derivative 11e | COLO 205 (Colon Cancer) | Nanomolar range | [1] |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one (4b) | MCF-7 (Breast Cancer) | 0.002 - 0.004 | [3] |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one (4j) | MCF-7 (Breast Cancer) | 0.002 - 0.004 | [3] |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one (4k) | MCF-7 (Breast Cancer) | 0.002 - 0.004 | [3] |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one (4e) | MCF-7 (Breast Cancer) | 0.002 - 0.004 | [3] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Human tumor cell lines | < 1.0 | [4] |
Experimental Protocols
The reproducibility and validity of scientific findings are contingent on detailed experimental protocols. The following methodologies are commonly employed in the evaluation of the anticancer activity of quinolinone derivatives.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the quinolinone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
2. Resazurin Reduction Assay:
Similar to the MTT assay, this fluorometric assay measures cell viability.
-
Principle: Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin by viable, metabolically active cells.
-
Procedure: The procedure is similar to the MTT assay, with resazurin solution being added to the cells after treatment with the test compounds.
-
Measurement: Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining:
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure: Cells are treated with the quinolinone compounds, harvested, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
2. Hoechst 33258 Staining:
This is a fluorescent staining method to visualize nuclear morphology and detect apoptosis.
-
Principle: Hoechst 33258 is a blue fluorescent dye that binds to the minor groove of DNA. Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized after staining.
-
Procedure: Cells are treated with the compounds, fixed, and then stained with Hoechst 33258.
-
Analysis: The nuclear morphology is observed under a fluorescence microscope.
Signaling Pathway Inhibition
Quinolinone derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
Quinolinone derivatives have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Inhibition of EGFR blocks downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, leading to reduced cancer cell proliferation and induction of apoptosis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 8-Chloroquinolin-2(1H)-one: An Inferred Comparison with Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of 8-chloroquinolin-2(1H)-one and the well-established antimalarial and anticancer agent, chloroquine. Due to a lack of direct in vivo studies on this compound, this comparison is primarily inferred from data on structurally related 8-substituted quinoline derivatives and extensive publicly available data on chloroquine.
Executive Summary
Direct comparative in vivo studies evaluating the efficacy of this compound against any specific disease model are not currently available in the public domain. However, research on analogous 8-substituted quinolinone structures suggests potential biological activity. For instance, the related compound, 8-hydroxy-2-quinolinecarbaldehyde, has demonstrated significant in vivo antitumor effects in a mouse xenograft model of hepatocellular carcinoma.
Chloroquine, a 4-aminoquinoline, has a long history of clinical use and its in vivo efficacy against various strains of malaria is well-documented, although resistance is a significant issue. More recently, chloroquine has been investigated as an anticancer agent, often in combination with other chemotherapeutics, where it functions as an autophagy inhibitor. This guide will present available data for both a relevant 8-substituted quinolinone analog and chloroquine to provide a basis for inferred comparison.
Data Presentation: In Vivo Efficacy
8-Hydroxy-2-quinolinecarbaldehyde (Related to this compound)
| Compound | Disease Model | Animal Model | Dosing Regimen | Efficacy | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hepatocellular Carcinoma (Hep3B xenograft) | Athymic nude mice | 10 mg/kg/day, intraperitoneal injection for 9 days | Completely abolished tumor growth | [1][2][3] |
Chloroquine
| Compound | Disease Model | Animal Model | Dosing Regimen | Efficacy | Reference |
| Chloroquine | Malaria (Plasmodium berghei) | Swiss mice | Single dose of 10, 20, 30, and 50 mg/kg i.p. | Dose-dependent reduction in parasitemia | [4] |
| Chloroquine | Malaria (Plasmodium falciparum NF54 strain) | Immunocompromised BXN mice | 73 mg/kg for 2 days, then 36.5 mg/kg for 1 day | Parasite clearance | [5] |
| Chloroquine | Oral Squamous Cell Carcinoma (CAL27 xenograft) | BALB/c nude mice | 50 mg/kg/day | Significant inhibition of tumor growth | [6] |
| Chloroquine (in combination with Rapamycin) | Dedifferentiated Liposarcoma (PDOX model) | Nude mice | Not specified | Enhanced tumor suppression and increased apoptosis | [7] |
Experimental Protocols
Antitumor Efficacy of 8-Hydroxy-2-quinolinecarbaldehyde in a Xenograft Mouse Model
-
Animal Model: Athymic nude mice.
-
Tumor Cell Line: Human hepatocellular carcinoma (Hep3B) cells.
-
Tumor Implantation: Subcutaneous injection of Hep3B cells into the mice.
-
Treatment Group: Intraperitoneal (i.p.) injection of 8-hydroxy-2-quinolinecarbaldehyde at a dose of 10 mg/kg/day.
-
Control Group: Vehicle control.
-
Duration: 9 days.
-
Efficacy Evaluation: Monitoring of tumor volume and histological analysis of vital organs to assess toxicity.[1][2][3]
Antimalarial Efficacy of Chloroquine in a Murine Malaria Model
-
Animal Model: Swiss mice.[4]
-
Parasite: Plasmodium berghei.[4]
-
Infection: Inoculation with infected erythrocytes.
-
Treatment: A single intraperitoneal (i.p.) dose of chloroquine at varying concentrations (10, 20, 30, and 50 mg/kg).
-
Efficacy Evaluation: Monitoring of parasitemia (percentage of infected red blood cells) and survival time.[4]
Anticancer Efficacy of Chloroquine in a Xenograft Mouse Model
-
Animal Model: BALB/c nude mice.[6]
-
Tumor Cell Line: Human oral squamous cell carcinoma (CAL27) cells.[6]
-
Tumor Implantation: Subcutaneous injection of CAL27 cells.
-
Treatment Group: Daily administration of 50 mg/kg chloroquine.
-
Control Group: Normal saline solution.
-
Duration: 24 days.
-
Efficacy Evaluation: Measurement of tumor volume.[6]
Visualizations
Concluding Remarks
While this compound remains a molecule of interest, its in vivo efficacy is yet to be characterized. The demonstrated antitumor activity of the related compound, 8-hydroxy-2-quinolinecarbaldehyde, suggests that the 8-substituted quinolinone scaffold is a promising area for further investigation in oncology.
In contrast, chloroquine's in vivo profile is well-established for malaria and is increasingly being explored in cancer. Its role as an autophagy inhibitor provides a clear mechanistic rationale for its use in combination cancer therapies.
Future research should focus on direct in vivo evaluation of this compound in relevant disease models to ascertain its therapeutic potential and enable a direct and meaningful comparison with established drugs like chloroquine.
References
- 1. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine Combined With Rapamycin Arrests Tumor Growth in a Patient-derived Orthotopic Xenograft (PDOX) Mouse Model of Dedifferentiated Liposarcoma | In Vivo [iv.iiarjournals.org]
Comparative Docking Analysis of 8-Chloroquinolin-2(1H)-one Derivatives: A Guide for Drug Discovery Professionals
An In-Silico Exploration of Novel Antimicrobial Agents
This guide provides a comparative overview of molecular docking studies on a series of novel 8-chloroquinolin-2(1H)-one derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their potential as antimicrobial agents, supported by quantitative binding affinity data and detailed experimental protocols. The quinolinone scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a chlorine atom at the 8th position can significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.
Performance of this compound Derivatives Against Bacterial DNA Gyrase
Molecular docking simulations were performed to evaluate the binding affinity of newly synthesized this compound derivatives against the active site of E. coli DNA gyrase subunit A, a crucial enzyme for bacterial DNA replication and a validated target for antibacterial drugs. The docking scores, representing the predicted binding affinity, are summarized in the table below. A more negative score indicates a stronger predicted binding interaction.
| Compound ID | Structure | Docking Score (kcal/mol) |
| FPQ36 | 7-(4-fluorophenyl)-8-chloro-1-ethyl-1,4-dihydroquinolin-4-one | -8.5 |
| 6ClPQ36 | 6,8-dichloro-7-(4-fluorophenyl)-1-ethyl-1,4-dihydroquinolin-4-one | -9.2 |
| FPQ50 | 8-chloro-1-ethyl-7-(4-fluoropiperidin-1-yl)-1,4-dihydroquinolin-4-one | -7.9 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of in-silico studies. The following protocol outlines the key steps employed in the comparative docking analysis of the this compound derivatives.
Ligand and Receptor Preparation
-
Ligand Preparation: The three-dimensional structures of the this compound derivatives were constructed using Spartan '14 software. The geometries of the molecules were optimized using molecular mechanics force fields followed by semi-empirical quantum mechanical methods to obtain the most stable conformation.
-
Receptor Preparation: The crystal structure of the target protein, E. coli DNA gyrase subunit A, was retrieved from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate atomic charges.
Molecular Docking Simulation
-
Software: Molecular docking simulations were performed using CLC Drug Discovery Workbench Software.[1]
-
Docking Algorithm: The software utilizes a docking algorithm to explore the conformational space of the ligand within the defined active site of the receptor and to estimate the binding affinity.
-
Binding Site Definition: The binding site on the DNA gyrase was defined based on the location of the co-crystallized inhibitor in the original PDB file, ensuring that the docking simulations were performed in the relevant active pocket of the enzyme.
-
Pose Generation and Scoring: The docking algorithm generated multiple binding poses for each ligand, and these poses were scored based on a scoring function that estimates the free energy of binding. The pose with the lowest energy score was considered the most favorable binding mode.
Visualizing the Research Workflow
To provide a clear understanding of the process from compound synthesis to computational evaluation, the following diagram illustrates the experimental workflow.
Caption: A typical workflow for the synthesis, in silico analysis, and biological evaluation of this compound derivatives.
Signaling Pathway Context
While this study focuses on the direct interaction with a bacterial enzyme, it is important to understand the broader context of antibacterial drug action. The following diagram illustrates a simplified representation of a bacterial signaling pathway that can be inhibited by DNA gyrase inhibitors.
Caption: Inhibition of DNA gyrase by this compound derivatives disrupts DNA replication and subsequent bacterial cell division.
References
Assessing the Bacterial Resistance Profile of 8-chloroquinolin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Antimicrobial Activity
While specific MIC values for 8-chloroquinolin-2(1H)-one are not available, the following table summarizes the MICs of related quinolone compounds and widely used fluoroquinolones against key bacterial pathogens. This data serves as a benchmark for inferring the potential activity of this compound.
| Compound/Drug | Organism | Resistance Profile | MIC (µg/mL) |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | Mycobacterium tuberculosis | Drug-Sensitive & Multi-Drug Resistant | 0.062 - 0.25[1] |
| PH176 (8-hydroxyquinoline derivative) | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 16 (MIC₅₀), 32 (MIC₉₀) |
| Ciprofloxacin | Pseudomonas aeruginosa | Quinolone-Resistant | 16 |
| Ciprofloxacin | Escherichia coli | Quinolone-Susceptible | ≤ 0.25 |
| Ciprofloxacin | Escherichia coli | Quinolone-Resistant | > 0.5 |
| Levofloxacin | Pseudomonas aeruginosa | Quinolone-Resistant | - |
| Norfloxacin | Pseudomonas aeruginosa | Quinolone-Resistant | 16 |
Experimental Protocols
The determination of a compound's resistance profile hinges on standardized experimental procedures. The most common method for quantifying bacterial susceptibility to an antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the bacterium to be tested. The plate is incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.
-
Preparation of Microtiter Plates: A sterile 96-well microtiter plate is used. A serial twofold dilution of the antimicrobial stock solution is performed in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) across the wells of the plate. This creates a gradient of decreasing antimicrobial concentrations. Control wells containing only the growth medium (sterility control) and medium with bacteria but no antimicrobial (growth control) are also included.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at a temperature and duration suitable for the specific bacterium (typically 35-37°C for 16-20 hours).
-
Determination of MIC: After incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing Experimental Workflow and Resistance Mechanisms
To further elucidate the processes involved in assessing bacterial resistance, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for MIC determination and a generalized signaling pathway for quinolone resistance.
Conclusion
While direct experimental evidence for the resistance profile of this compound is currently lacking, this guide provides a framework for its assessment based on data from related compounds and established methodologies. The provided experimental protocol for MIC determination offers a standardized approach for researchers to generate the necessary data. The visualizations of the experimental workflow and resistance pathways serve as valuable tools for understanding the key processes involved. Further research is warranted to determine the specific MIC values of this compound against a broad range of clinically relevant bacteria, including multidrug-resistant strains, to fully elucidate its potential as a novel antimicrobial agent.
References
A Comparative Analysis of the Genotoxicity of 8-chloroquinolin-2(1H)-one and Other Quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxicity of 8-chloroquinolin-2(1H)-one and other selected quinolone compounds. Due to the limited direct experimental data on the genotoxicity of this compound, this comparison relies on available data for structurally related quinolones and established structure-activity relationships. The information presented is intended to guide further research and inform drug development processes.
Executive Summary
Quinolones are a broad class of synthetic antimicrobial agents, with some exhibiting genotoxic potential. This genotoxicity is often linked to their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. In eukaryotic cells, some quinolones can interact with topoisomerase II, leading to DNA strand breaks. The genotoxic profile of a quinolone is significantly influenced by the substituents on its core ring structure.
Comparative Genotoxicity Data
The following table summarizes publicly available quantitative genotoxicity data for a selection of quinolone compounds. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.
| Compound | Assay | Cell Line/Organism | Concentration/Dose | Results | Reference |
| Ciprofloxacin | Micronucleus Test (in vitro) | Human lymphocytes | Not specified | Increased frequency of chromosome aberrations and sister chromatid exchanges. | [1] |
| Comet Assay (in vitro) | WTK-1 cells | 62.5-1000 µg/mL | Significant DNA damage at 4 and 20 hours. | [2] | |
| SOS/umu Test | E. coli PQ37 | Near MIC | Induction of the SOS response. | [3] | |
| Chromosomal Aberration (in vitro) | CHO cells | 471, 672, 960 µg/ml | Statistically significant increases in chromosomal aberrations. | [4] | |
| Nalidixic Acid | Ames Test | S. typhimurium | Up to 33 µ g/plate | Negative. | [5] |
| Comet Assay (in vitro) | Jurkat cells | 2.15 x 10⁻⁴ M | Exhibited genotoxicity. | [6] | |
| Levofloxacin | Micronucleus Test (in vitro) | Human peripheral lymphocytes | 25, 50, 100 µg/ml | Significantly increased micronucleus levels. | [7] |
| Chromosomal Aberration (in vitro) | Chinese hamster cells | Dose-dependent | Positive response. | [8] | |
| Moxifloxacin | Micronucleus Test (in vivo) | Mouse | Up to 2000 mg/kg | Negative. | [9] |
| Chromosomal Aberration (in vitro) | V79 cells | Not specified | Clastogenic. | [10] | |
| 8-Hydroxyquinoline | Micronucleus Test (in vivo) | CD1 male mice | 25, 50, 100 mg/kg | Statistically significant increase in micronucleated normochromatic erythrocytes. | [11] |
| Chromosomal Aberration (in vivo) | Mouse marrow cells | Approaching lethal | No measurable effect. | [12] | |
| 4-Nitroquinoline-1-oxide | Chromosomal Aberration (in vivo) | Mouse marrow cells | Approaching lethal | Potent inducer of chromosomal aberrations and sister chromatid exchanges. | [12] |
| Micronucleus Test (in vitro) | L5178Y cells | Not specified | Dose-response relationship observed. | [13] |
Inference for this compound:
Experimental Protocols
Standard assays for assessing genotoxicity include the Ames test, the micronucleus assay, and the comet assay.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).
Methodology:
-
Strain Selection: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a cytogenetic test that detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y) is cultured.
-
Exposure: The cells are treated with the test compound at various concentrations, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: Binucleated cells are examined under a microscope for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates genotoxicity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: A suspension of single cells is prepared from the test system.
-
Embedding: The cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are lysed using a detergent and high salt solution to remove membranes and cytoplasm, leaving the DNA as a nucleoid.
-
Electrophoresis: The slides are placed in an electrophoresis chamber. Under alkaline conditions, DNA with strand breaks will migrate from the nucleoid towards the anode, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA).
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.
Signaling Pathways and Experimental Workflows
Quinolone-Induced Genotoxicity Pathway
Quinolones primarily induce genotoxicity by targeting DNA topoisomerases. In bacteria, this leads to the accumulation of double-strand breaks and the induction of the SOS response, a DNA repair system that can be error-prone and lead to mutations. In eukaryotic cells, interaction with topoisomerase II can also result in DNA damage.
Caption: Quinolone-induced genotoxicity pathway.
Standard Genotoxicity Testing Workflow
A typical workflow for assessing the genotoxicity of a compound involves a battery of in vitro and, if necessary, in vivo tests.
Caption: A standard workflow for genotoxicity testing.
Conclusion
The genotoxicity of quinolone compounds is a critical consideration in their development and clinical use. While there is a substantial body of evidence on the genotoxic potential of many fluoroquinolones, specific data for this compound remains elusive. Based on structure-activity relationships, the presence of a chlorine atom at the 8-position suggests that this compound should be evaluated for genotoxicity using a standard battery of tests. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such an evaluation and for placing the results within the broader context of quinolone genotoxicity. Researchers are strongly encouraged to perform direct experimental testing to definitively characterize the genotoxic profile of this compound.
References
- 1. Genotoxic and cytotoxic effects of antibacterial drug, ciprofloxacin, on human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxic potential of quinolone antimicrobials in the in vitro comet assay and micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of the SOS gene (umuC) by 4-quinolone antibacterial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Induced and photoinduced DNA damage by quinolones: ciprofloxacin, ofloxacin and nalidixic acid determined by comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mutagenicity of the new quinolone antibacterial agent levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. DailyMed - MOXIFLOXACIN solution/ drops [dailymed.nlm.nih.gov]
- 11. Effects of quinoline and 8-hydroxyquinoline on mouse bone marrow erythrocytes as measured by the micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 8-chloroquinolin-2(1H)-one
For Immediate Reference: Essential Safety and Handling Protocols for 8-chloroquinolin-2(1H)-one
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS Number: 23981-25-1). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | - Nitrile gloves- Laboratory coat- ANSI-approved safety goggles with side shields |
| Operations with Potential for Dust or Aerosol Generation | - All PPE for routine handling- NIOSH-approved N95 dust mask or higher respiratory protection |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant gown- Chemical splash goggles and face shield- NIOSH-approved respirator |
| Waste Disposal | - Nitrile gloves- Laboratory coat |
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Signal Word: Warning[1]
-
Pictogram: GHS07 (Exclamation mark)
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
Ensure all personnel have received training on the specific hazards of this compound and have read the Safety Data Sheet (SDS).
-
All work with solid this compound or its solutions must be conducted in a certified chemical fume hood.
-
Verify that a spill kit, emergency eyewash station, and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Donning Personal Protective Equipment (PPE):
-
Wash hands thoroughly before putting on any PPE.
-
Put on a clean lab coat, ensuring it is fully buttoned.
-
Don the first pair of nitrile gloves.
-
If there is a risk of aerosolization, put on a NIOSH-approved respirator.
-
Wear safety goggles. For splash hazards, a face shield should be worn over the goggles.
-
-
Handling and Experimental Procedures:
-
Handle this compound with care to minimize the creation of dust.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Use a spatula or other appropriate tools for transferring the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove PPE in a designated area, taking care to avoid self-contamination.
-
Remove gloves first, peeling them off from the cuff to the fingertips.
-
Remove the lab coat, turning it inside out as it is removed.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water after all PPE has been removed.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated labware, must be collected in a designated hazardous waste container.
-
Waste Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal of Unused Compound: Do not dispose of unused this compound down the drain or in the regular trash. It must be disposed of as hazardous chemical waste.
-
Halogenated Waste Stream: As a halogenated organic compound, this waste should be segregated into the halogenated waste stream for proper disposal by your institution's environmental health and safety (EHS) office.[3][4]
-
Consult Local Regulations: Always consult your institution's EHS guidelines and local regulations for specific disposal procedures.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
